molecular formula C7H5ClN4 B1378650 4-Chloropyrido[2,3-d]pyrimidin-7-amine CAS No. 1423034-11-0

4-Chloropyrido[2,3-d]pyrimidin-7-amine

Cat. No.: B1378650
CAS No.: 1423034-11-0
M. Wt: 180.59 g/mol
InChI Key: UWJFEIGJUKIOPS-UHFFFAOYSA-N
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Description

4-Chloropyrido[2,3-d]pyrimidin-7-amine is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. This compound features a chloropyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its strong affinity for various kinase enzymes and its resemblance to purine bases found in DNA and RNA . The reactive 4-chloro substituent is primed for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine functionalities and create targeted molecular libraries . The 7-amino group provides a secondary site for further functionalization or can contribute to critical hydrogen bonding interactions with biological targets. The primary research application of this compound is in the synthesis of potential therapeutic agents, particularly kinase inhibitors. Pyrido[2,3-d]pyrimidine-based scaffolds are extensively investigated in oncology research for targeting EGFR (Epidermal Growth Factor Receptor), cyclin-dependent kinases (CDKs), and mTOR (mechanistic target of rapamycin) pathways . These core structures are present in several clinical and preclinical candidates, underscoring their significant therapeutic potential . As a key synthetic building block, 4-Chloropyrido[2,3-d]pyrimidin-7-amine enables the exploration of new chemical space in the development of targeted therapies for cancer, inflammatory diseases, and microbial infections . Handling Precautions: This chemical is intended for use by qualified laboratory personnel. Refer to the safety data sheet for detailed hazard information. Always use appropriate personal protective equipment and conduct all manipulations in a well-ventilated fume hood. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloropyrido[2,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJFEIGJUKIOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Chloropyrido[2,3-d]pyrimidin-7-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on "privileged structures"—molecular frameworks that consistently demonstrate high-affinity binding to biological targets. Among these, pyrido[2,3-d]pyrimidines have emerged as a premier class of ATP-competitive kinase inhibitors, capable of providing highly selective ligands for various oncogenic receptors[1].

This technical guide provides an in-depth analysis of 4-chloropyrido[2,3-d]pyrimidin-7-amine , a critical advanced intermediate in medicinal chemistry. By exploring its exact molecular weight, formulaic derivation, and structural logic, this whitepaper equips drug development professionals with self-validating analytical workflows and synthetic methodologies to harness this scaffold for library generation.

Chemical Identity & Physicochemical Profiling

The molecular architecture of 4-chloropyrido[2,3-d]pyrimidin-7-amine consists of a pyrimidine ring fused to a pyridine ring. The precise numbering dictates that the chlorine atom resides at the C4 position (on the pyrimidine moiety), while the primary amine is located at the C7 position (on the pyridine moiety).

Counting the atoms yields 7 Carbon atoms (core framework), 4 Nitrogen atoms (two in pyrimidine, one in pyridine, one in the amine), 1 Chlorine atom , and 5 Hydrogen atoms (one at C2, one at C5, one at C6, and two on the amine). This results in the exact molecular formula C7H5ClN4 [2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for mass spectrometry targeting and stoichiometric calculations during synthesis[2][3][4].

Physicochemical PropertyValue / Description
Chemical Name 4-chloropyrido[2,3-d]pyrimidin-7-amine
CAS Registry Number 1423034-11-0
Molecular Formula C7H5ClN4
Molecular Weight (Average) 180.60 g/mol
Monoisotopic Mass 180.02028 Da
Structural Class Fused Bicyclic Heterocycle (1,3,8-triazanaphthalene derivative)
Hydrogen Bond Donors 1 (C7-Primary Amine)
Hydrogen Bond Acceptors 4 (N1, N3, N8, and C7-Amine)
Electrophilic Hotspot C4 (Activated for Nucleophilic Aromatic Substitution)

Structural Logic & Pharmacological Significance

The utility of 4-chloropyrido[2,3-d]pyrimidin-7-amine in drug discovery is not coincidental; it is driven by strict structure-activity relationship (SAR) causality.

  • The C7-Amine (Pharmacophore): In the catalytic domain of kinases, the ATP-binding pocket features a highly conserved "hinge region." The C7-amine acts as a critical hydrogen-bond donor, anchoring the scaffold to the backbone carbonyls of the hinge residues.

  • The C4-Chloro (Synthetic Handle): The pyrimidine ring is heavily electron-deficient due to the inductive and mesomeric withdrawal by the N1 and N3 atoms. This severely depletes electron density at C4, turning the C-Cl bond into a highly reactive electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly append diverse functional groups (e.g., bulky amines) to probe the kinase DFG-motif or solvent-exposed regions[5].

KinaseBinding Scaffold 4-chloropyrido[2,3-d] pyrimidin-7-amine C4 C4-Chloro Position (Electrophilic Hotspot) Scaffold->C4 C7 C7-Amine Position (H-Bond Donor) Scaffold->C7 SNAr SNAr Derivatization (Library Generation) C4->SNAr Nucleophilic Attack Hinge Kinase Hinge Binding (ATP Mimetic) C7->Hinge Target Anchoring SNAr->Hinge Lead Optimization

Fig 1. Mechanistic role of the pyrido[2,3-d]pyrimidine scaffold in kinase inhibitor design.

Self-Validating Analytical Workflows

To ensure scientific integrity, the characterization of this intermediate must rely on self-validating systems. The following protocols explain not just the how, but the why behind the analytical choices.

Protocol 1: LC-MS Structural Confirmation

Objective: Verify the exact mass and isotopic signature of C7H5ClN4. Causality: Electrospray Ionization (ESI+) requires protonation. We utilize 0.1% Formic Acid in the mobile phase because it acts as an ion-pairing agent that forces the basic nitrogen atoms (N1/N3/N8) to accept a proton, yielding the [M+H]+ ion. Self-Validation Mechanism: Chlorine naturally exists as two isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio. A successful synthesis is self-validated only if the mass spectrum displays a base peak at m/z 181.02 and a secondary peak at m/z 183.02 at exactly one-third the intensity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Run a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (due to the highly conjugated aromatic system) and extract the ion chromatogram for m/z 181.02.

AnalyticalWorkflow Sample Reaction Aliquot (Target: C7H5ClN4) LCMS LC-MS Analysis (ESI+ Mode) Sample->LCMS Dilute in MeCN/H2O NMR 1H NMR (DMSO-d6) C5/C6 Doublets Sample->NMR Purify & Dry Mass m/z 181.02 [M+H]+ Isotope Pattern (3:1) LCMS->Mass Ionization Valid Structure Verified Mass->Valid NMR->Valid

Fig 2. Self-validating analytical workflow for C7H5ClN4 structural confirmation.

Step-by-Step Synthetic Methodology: C4-SNAr Derivatization

To generate a library of kinase inhibitors, the C4-chloro group is displaced by various nucleophiles. This protocol is engineered to prevent side reactions and ensure high yields.

Causality of Reagents:

  • DIPEA (N,N-Diisopropylethylamine): Chosen as the base because its extreme steric bulk prevents it from acting as a competing nucleophile. It strictly functions as a "proton sponge" to neutralize the HCl byproduct, keeping the incoming amine nucleophile deprotonated and active.

  • n-Butanol: Selected as the solvent because its high boiling point (117 °C) provides the necessary thermal energy to overcome the activation barrier of the Meisenheimer complex formation without requiring pressurized vessels.

Protocol 2: General Procedure for SNAr at C4
  • Initialization: In an oven-dried round-bottom flask, suspend 4-chloropyrido[2,3-d]pyrimidin-7-amine (1.0 equivalent, 180.6 mg, 1.0 mmol) in 5 mL of anhydrous n-butanol.

  • Activation: Add the desired primary or secondary amine (1.2 equivalents) to the suspension.

  • Buffering: Immediately add DIPEA (2.0 equivalents, ~348 µL). Self-validation step: The mixture may briefly change color as the base solubilizes the reagents.

  • Thermal Reaction: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 4 to 6 hours.

  • In-Process Monitoring: At 4 hours, extract a 5 µL aliquot, dilute in Acetonitrile, and run via LC-MS (Protocol 1). The reaction is self-validated as complete when the 3:1 isotopic cluster at m/z 181.02/183.02 completely disappears, replaced by the mass of the product.

  • Isolation: Cool the reaction to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold ethanol. Otherwise, concentrate under reduced pressure and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Sources

Architects of Inhibition: The Mechanism of Action of Pyrido[2,3-d]pyrimidine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Privileged Scaffold

Pyrido[2,3-d]pyrimidines represent a highly versatile class of "privileged scaffolds" in modern medicinal chemistry. As ortho-fused bicyclic heterocycles, they act as isosteric mimics of the adenine ring of ATP and the pteridine ring of folic acid[1]. This structural mimicry allows these derivatives to function as highly potent, competitive inhibitors across a broad spectrum of biological targets, most notably cyclin-dependent kinases (CDKs), mutant tyrosine kinases, and dihydrofolate reductase (DHFR)[2]. By finely tuning the substituents around the pyrido-pyrimidine core, researchers can dictate target selectivity, overcoming resistance mechanisms that plague first-generation therapeutics.

Mechanistic Pillar I: Cell Cycle Arrest via CDK4/6 Inhibition

The most clinically validated application of the pyrido[2,3-d]pyrimidine-7-one scaffold is the selective inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[3]. In normal cellular physiology, mitogenic signals promote the formation of the Cyclin D-CDK4/6 complex. This complex phosphorylates the retinoblastoma (Rb) protein, causing it to release the E2F transcription factor, which subsequently drives the cell from the G1 phase into the S phase[4].

Pyrido[2,3-d]pyrimidine derivatives, such as the FDA-approved drug Palbociclib, insert their pyrimidine core directly into the ATP-binding pocket of CDK4/6. Structural and crystallographic studies reveal that specific modifications—such as the introduction of a methyl substituent at the C-5 position—confer exquisite selectivity for CDK4 over other kinases[3]. This selectivity is achieved by exploiting a unique hydrophobic pocket in CDK4/6 that is otherwise occluded by bulky amino acid side chains (such as Phe-80) in other CDKs[5]. The resulting ATP-competitive inhibition prevents Rb phosphorylation, trapping the cell in a durable G1 phase arrest and frequently inducing apoptosis via caspase-3 activation[6],[7].

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Hypophosphorylated) Complex->Rb Phosphorylates Inhibitor Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Inhibitor->Complex ATP-Competitive Inhibition Arrest G1 Phase Arrest Inhibitor->Arrest Induces E2F E2F Transcription Factor Rb->E2F Binds & Inhibits Rb_P Rb Protein (Hyperphosphorylated) Rb->Rb_P CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Transcription Rb_P->E2F Releases

Figure 1: CDK4/6-Rb-E2F signaling pathway and pyrido[2,3-d]pyrimidine inhibition.

Mechanistic Pillar II: Overcoming Resistance in Tyrosine Kinases

Beyond cell cycle regulation, the pyrido[2,3-d]pyrimidine backbone is heavily engineered to target mutant tyrosine kinases. For instance, non-small cell lung cancer (NSCLC) often develops resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors via the T790M "gatekeeper" mutation[8]. Novel pyrido[2,3-d]pyrimidine derivatives (such as Compound B1) have been synthesized to selectively inhibit the EGFR L858R/T790M double mutant. They achieve this by utilizing the conformational flexibility of the pyrido-pyrimidine backbone to bypass the steric hindrance caused by the bulky methionine residue at position 790, effectively blocking the G2/M phase and suppressing tumor proliferation[8].

Similarly, derivatives like PD180970 act as potent ATP-competitive inhibitors of the BCR-ABL kinase. By binding to the active site, they reduce in vivo tyrosine phosphorylation of p210Bcr-Abl substrates, effectively triggering apoptosis in imatinib-resistant chronic myelogenous leukemia (CML) cell lines[7].

Mechanistic Pillar III: Non-Classical Antifolates Targeting DHFR

Pyrido[2,3-d]pyrimidines also function as potent non-classical inhibitors of Dihydrofolate Reductase (DHFR). DHFR catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, a crucial 1-carbon transfer precursor required for de novo purine and thymidylate synthesis[9]. Unlike classical antifolates (e.g., methotrexate) that require active carrier-mediated transport into the cell, highly lipophilic pyrido[2,3-d]pyrimidines (such as Piritrexim) passively diffuse across cell membranes[10],[11].

Once intracellular, they bind competitively to the DHFR active site. By altering the substituents at the C-6 position—such as introducing bulky naphthyl or 2',5'-dichlorophenyl groups—medicinal chemists have achieved profound selectivity for pathogenic DHFR (e.g., Pneumocystis jirovecii or Toxoplasma gondii) over human DHFR, thereby minimizing off-target host toxicity[12],[11].

DHFR_Workflow DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH Cofactor NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction DNA DNA/RNA Synthesis THF->DNA 1-Carbon Transfer Inhibitor Pyrido[2,3-d]pyrimidine Antifolate Inhibitor->DHFR Competitive Binding Apoptosis Cell Death / Apoptosis Inhibitor->Apoptosis Triggers

Figure 2: DHFR catalytic cycle and competitive inhibition by non-classical antifolates.

Quantitative Pharmacological Profiling

To synthesize the structure-activity relationships (SAR) discussed above, the following table summarizes the quantitative binding and phenotypic data of key pyrido[2,3-d]pyrimidine derivatives against their primary targets.

Compound / DerivativePrimary TargetIC50 ValueMechanism / Phenotypic OutcomeReference
Palbociclib CDK4/Cyclin D30.8 – 11 nMATP-competitive; G1 phase arrest[2],[6]
Compound B1 EGFR L858R/T790M13 nMATP-competitive; G2/M phase block[8]
PD180970 BCR-ABL Kinase170 nMInhibits p210Bcr-Abl phosphorylation[7]
Compound 65 CDK6115.38 nMDirect CDK6 inhibition; Caspase-3 apoptosis[7]
Compound 22 tgDHFR6.3 nMCompetitive DHFR inhibition; DNA synthesis block[11]
Compound 11 Tumor DHFR6.5 µMApoptosis at Pre-G phase; G2/M arrest[13]

Experimental Workflows & Self-Validating Protocols

Ensuring data integrity in drug development requires self-validating experimental designs. Below are the definitive, step-by-step protocols for evaluating novel pyrido[2,3-d]pyrimidine kinase inhibitors.

Exp_Workflow Prep 1. Compound Prep (Serial Dilution) Kinase 2. In Vitro Kinase Assay (ATP Competition) Prep->Kinase Cell 3. Cell Cycle Analysis (Flow Cytometry) Kinase->Cell Validation 4. Target Engagement (Western Blot for pRb) Cell->Validation Data 5. IC50 Calculation & SAR Modeling Validation->Data

Figure 3: Sequential workflow for validating pyrido[2,3-d]pyrimidine kinase inhibitors.

Protocol 1: In Vitro ATP-Competitive Kinase Assay (TR-FRET)

Causality & Rationale: Heterocyclic compounds often exhibit auto-fluorescence, which confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission lanthanide fluorophores, introducing a microsecond time delay that eliminates background auto-fluorescence. This ensures the measured IC50 is a true reflection of ATP-competitive binding rather than an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrido[2,3-d]pyrimidine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration strictly capped at 1%).

  • Enzyme Addition: Add recombinant CDK4/Cyclin D1 complex to the wells.

    • Self-Validating Control: Include a "No Enzyme" control well to establish the absolute assay floor (0% activity background) and a "Vehicle Only" well (1% DMSO) for maximum signal.

  • Substrate & ATP Addition: Initiate the reaction by adding a mixture of ULight-labeled pRb substrate and ATP. Ensure ATP is at its predetermined Km​ concentration to maintain competitive sensitivity.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-anti-phospho-Rb antibody and EDTA (to chelate Mg2+ and stop the kinase reaction). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio). Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement via Flow Cytometry (G1 Arrest)

Causality & Rationale: Biochemical potency in a cell-free system does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump activity. Flow cytometry using Propidium Iodide (PI) quantifies exact DNA content, proving that the biochemical CDK4/6 inhibition translates to the expected phenotypic G1 cell cycle arrest.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., MCF-7 breast cancer cells) in 6-well plates. Treat with the IC90 concentration of the derivative for 24 hours.

    • Self-Validating Control: Include a vehicle control (0.1% DMSO) and a positive clinical control (1 µM Palbociclib) to validate assay responsiveness.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature. Causality Note: RNase A is critical here to ensure PI only intercalates into DNA, preventing false-positive RNA fluorescence from skewing the cell cycle phases.

  • Acquisition & Analysis: Acquire data on a flow cytometer (minimum 10,000 events). Analyze the DNA histograms: a successful CDK4/6 inhibitor will show a massive accumulation of cells in the 2N (G1) peak and a depletion of the 4N (G2/M) peak compared to the vehicle control.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives - Pharmaceuticals (NIH/PMC). 2

  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - MDPI. 4

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - Taylor & Francis. 8

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 - ACS Publications. 3

  • CDK4/6 inhibitors: a brief overview and prospective research directions - NIH/PMC. 6

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. 7

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. 10

  • Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines - PubMed/Elsevier. 13

  • Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors - Food Technology and Biotechnology.9

  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases - ACS Publications. 5

  • Pyrido[2,3-d]pyrimidine derivatives as BCR-ABL kinase inhibitors - ResearchGate. 1

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates - ACS Publications. 12

  • 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases - ACS Publications. 11

Sources

In Vitro Binding Affinity of 4-Chloropyrido[2,3-d]pyrimidin-7-amine Derivatives: A Technical Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating early-stage drug discovery, I frequently utilize the pyrido[2,3-d]pyrimidine scaffold to target the ATP-binding pocket of dysregulated kinases. Specifically, 4-chloropyrido[2,3-d]pyrimidin-7-amine (CAS: 1423034-11-0)[1] serves as a highly versatile, bifunctional synthon. While this parent molecule itself possesses negligible inherent kinase binding affinity, its structural topology is perfectly primed for the rational design of high-affinity, ATP-competitive inhibitors.

This whitepaper details the mechanistic rationale behind this scaffold, the quantitative binding affinities of its derivatives, and the self-validating biophysical workflows required to verify these interactions in vitro.

Structural Biology & Mechanistic Rationale

The causality behind selecting 4-chloropyrido[2,3-d]pyrimidin-7-amine as a starting material lies in its dual-reactivity profile and its precise structural mimicry of the adenine ring of ATP[2].

  • The 7-Amine (The Hinge Binder): The exocyclic amine at the C7 position acts as a non-negotiable hydrogen bond donor/acceptor. In the ATP-binding pocket of tyrosine kinases (e.g., c-Src, EGFR), this amine forms a highly stable hydrogen bond with the backbone carbonyl of the hinge region (such as Met 341 in c-Src)[2]. Removing or heavily substituting this amine completely abolishes binding affinity.

  • The 4-Chloro Handle (The SNAr Site): The C4 position is highly electrophilic due to the electron-withdrawing nature of the fused pyrimidine ring. The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[3]. By reacting this site with various bulky anilines or aliphatic amines, we can project functional groups deep into the hydrophobic pocket or out towards the solvent-exposed ribose region, thereby tuning both the dissociation constant ( Kd​ ) and kinase selectivity.

In Vitro Binding Affinity Profiling

When evaluating derivatives synthesized from the 4-chloropyrido[2,3-d]pyrimidin-7-amine core, we rely on orthogonal biophysical and biochemical assays. The table below summarizes the binding affinities of key derivatives across different target classes, demonstrating how functionalization of the C4 position drives potency.

Table 1: Quantitative Binding Affinity of Pyrido[2,3-d]pyrimidine Derivatives
Compound / DerivativeTarget Kinase / ProteinAssay TypeAffinity ( Kd​ / IC50​ )Mechanistic Role
4-chloropyrido[2,3-d]pyrimidin-7-amine General KinasesRadioligand> 100 µMInactive Precursor
Methyl-2-[(7-amino...-6-yl)amino]benzoate Protein Kinase CK2Biochemical IC50​ = 6.0 µMATP-competitive inhibitor[4]
Compound 5o (7-one derivative) Threonine Tyrosine Kinase (TTK)SPR / Biochemical Kd​ = 0.15 nMInduces chromosome missegregation[5]
Compound 8u (BAY-293 analogue) SOS1 (GEF)Thermal Shift / SPR IC50​ = Low nMDisrupts KRAS-SOS1 interaction[6]
PD166285 (7-one derivative) RIPK2 / ALK2Biochemical IC50​ = 13 nMBlocks NOD2-dependent signaling[7]

Experimental Workflow: Surface Plasmon Resonance (SPR)

To establish absolute trustworthiness in our binding data, we utilize Surface Plasmon Resonance (SPR) rather than relying solely on endpoint biochemical assays. SPR is a self-validating system: it provides real-time kinetic data (association rate kon​ and dissociation rate koff​ ), allowing us to immediately identify false positives caused by compound aggregation or non-specific binding.

Protocol: High-Fidelity SPR Binding Assay
  • Target Immobilization: Immobilize the recombinant target domain (e.g., SOS1 catalytic domain, residues 564–1049) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of ~6000 Response Units (RU) to ensure sufficient signal-to-noise ratio[8].

  • Buffer Optimization (Causality): Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and strictly 2% DMSO. Why? Pyrido-pyrimidine derivatives are highly hydrophobic. The 2% DMSO ensures complete analyte solubility, preventing baseline drift and micro-precipitation on the chip surface.

  • Solvent Correction: Inject a standard curve of DMSO (1.5% to 2.5%) to create a calibration plot. This step is critical to correct for bulk refractive index changes caused by slight DMSO mismatches between the running buffer and the analyte samples.

  • Analyte Injection: Inject the pyrido[2,3-d]pyrimidine derivative in a 3-fold dilution series (e.g., 0.1 nM to 1000 nM) at a high flow rate (50 µL/min). Why? High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the equilibrium dissociation constant as Kd​=koff​/kon​ .

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling) Baseline 2. Baseline Stabilization (Running Buffer) Immobilize->Baseline Injection 3. Analyte Injection (Concentration Series) Baseline->Injection Dissociation 4. Dissociation Phase (Buffer Wash) Injection->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Analysis 6. Kinetic Analysis (Kd Calculation) Regeneration->Analysis

Fig 1: Step-by-step SPR experimental workflow for measuring in vitro binding affinity.

Signaling Pathway Context: KRAS-SOS1 Disruption

The ultimate goal of optimizing the in vitro binding affinity of these derivatives is to achieve potent intracellular target engagement. While traditionally used for kinases, the pyrido[2,3-d]pyrimidine scaffold has recently been repurposed to target Guanine Nucleotide Exchange Factors (GEFs) like SOS1[6],[9].

When highly optimized pyrido[2,3-d]pyrimidin-7-one derivatives bind to the catalytic site of SOS1, they lock the protein in a conformation that prevents it from interacting with KRAS. This effectively halts the nucleotide exchange of GDP for GTP on KRAS, shutting down the downstream MAPK/ERK signaling cascade and leading to cell cycle arrest in KRAS-mutated solid tumors[6].

Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 (Target) GRB2->SOS1 Recruitment KRAS KRAS (GDP/GTP) SOS1->KRAS Nucleotide Exchange BRAF BRAF KRAS->BRAF Signaling Cascade MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation/Survival Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->SOS1 Inhibits Binding (Kd)

Fig 2: Disruption of the KRAS-SOS1 signaling cascade by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

The 4-chloropyrido[2,3-d]pyrimidin-7-amine scaffold is a master key in medicinal chemistry. By understanding the spatial requirements of the target's hinge region and leveraging the SNAr reactivity at the C4 position, researchers can systematically evolve this low-affinity precursor into sub-nanomolar therapeutic agents capable of intercepting complex oncogenic signaling networks.

References

  • Zinchenko, A. N., et al. "Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2." Biopolymers and Cell, 33(5):367-378 (2017). URL:[Link]

  • Hillig, R. C., et al. "Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors." ACS Medicinal Chemistry Letters, 14(2): 184–192 (2023). URL:[Link]

  • Klutchko, S. R., et al. "Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors." Journal of Medicinal Chemistry, 41(17): 3276–3292 (1998). URL:[Link]

  • Min, L., et al. "Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds." Molecules, 28(19): 6940 (2023). URL:[Link]

  • NextSDS Chemical Substance Database. "4-chloropyrido[2,3-d]pyrimidin-7-amine." (2024). URL:[Link]

Sources

A Technical Guide to the Crystallographic Analysis of 4-chloropyrido[2,3-d]pyrimidin-7-amine: A Keystone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the crystallographic structure of 4-chloropyrido[2,3-d]pyrimidin-7-amine. While a publicly available crystal structure for this specific molecule is not currently documented, this whitepaper serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps to obtain and analyze its structure, drawing upon established methodologies and the crystallographic data of closely related analogues. The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents, particularly kinase inhibitors.[1][2] Understanding the precise three-dimensional arrangement of atoms in derivatives like 4-chloropyrido[2,3-d]pyrimidin-7-amine is paramount for structure-based drug design and the rational optimization of lead compounds.

The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine ring system is a bioisostere of purines, allowing it to interact with a wide range of biological targets.[1] This structural motif is found in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The specific substitution pattern of 4-chloropyrido[2,3-d]pyrimidin-7-amine, featuring a chloro group at the 4-position and an amine at the 7-position, provides key functional handles for further chemical modification and targeted interactions with biomolecules. The chlorine atom, for instance, can serve as a leaving group for nucleophilic substitution or as a key participant in halogen bonding, while the amino group is a potent hydrogen bond donor.

Synthetic Pathway

A plausible and efficient synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine can be conceptualized based on established routes for analogous structures.[1][4] A common strategy involves the construction of the fused pyridine ring onto a pre-existing pyrimidine core.

Protocol 1: Synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine
  • Step 1: Synthesis of a Substituted Pyrimidine. The synthesis would likely commence with a suitably substituted pyrimidine, such as a 4,6-diaminopyrimidine derivative.

  • Step 2: Condensation and Cyclization. This pyrimidine precursor would then undergo a condensation reaction with a three-carbon electrophile to construct the pyridine ring. A variety of reagents can be employed for this purpose, including α,β-unsaturated aldehydes or ketones.[2]

  • Step 3: Aromatization. The resulting dihydropyrido[2,3-d]pyrimidine is then aromatized to yield the fully conjugated ring system.

  • Step 4: Chlorination. The hydroxyl group at the 4-position of the pyridopyrimidine core can be converted to the target chloro-substituent using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 5: Amination. Finally, the introduction of the 7-amino group can be achieved through various methods, such as nucleophilic aromatic substitution on a suitable precursor.

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrido[2,3-d]pyrimidines.

G cluster_synthesis Synthetic Workflow Pyrimidine Substituted Pyrimidine Precursor Condensation Condensation with a C3 Electrophile Pyrimidine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Chlorination Chlorination (e.g., POCl3) Aromatization->Chlorination Product 4-chloropyrido[2,3-d]pyrimidin-7-amine Chlorination->Product

Caption: Generalized synthetic workflow for 4-chloropyrido[2,3-d]pyrimidin-7-amine.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[5] For a small organic molecule like 4-chloropyrido[2,3-d]pyrimidin-7-amine, several classical crystallization techniques can be employed. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Common Crystallization Techniques
TechniqueDescriptionKey Considerations
Slow Evaporation A near-saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration and inducing crystallization.[6]Works well for moderately soluble compounds. The rate of evaporation is crucial; too fast leads to small or poor-quality crystals.[7]
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile solvent in which the compound is insoluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.[7][8]An excellent method for small quantities of material.[8] Allows for fine control over the rate of crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.[6]Requires careful layering to avoid immediate precipitation. The density difference between the solvents is important.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystal growth.[6]Suitable for compounds that show a significant change in solubility with temperature.

Protocol 2: General Crystallization Screening

  • Purity: Ensure the compound is of high purity (ideally >95%), as impurities can inhibit crystal growth.

  • Solvent Selection: Screen a range of solvents to find one in which the compound is moderately soluble.

  • Setup: In a clean vial, prepare a nearly saturated solution of 4-chloropyrido[2,3-d]pyrimidin-7-amine.

  • Technique Application: Set up crystallization trials using the techniques described in the table above. It is advisable to try multiple solvents and techniques in parallel.

  • Patience: Allow the trials to stand undisturbed for several days to weeks.[6]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its three-dimensional structure can be determined using X-ray diffraction.[9][10]

The X-ray Crystallography Workflow

G cluster_xray Single-Crystal X-ray Diffraction Workflow Crystal Mount Single Crystal Xray Expose to X-ray Beam Crystal->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Data Process Data (Integration & Scaling) Diffraction->Data Structure Solve Structure (Phase Problem) Data->Structure Refinement Refine Structural Model Structure->Refinement Validation Validate and Analyze Structure Refinement->Validation

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of 4-Chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

Pyrido[2,3-d]pyrimidines represent a privileged class of heterocyclic pharmacophores, frequently utilized in the design of potent kinase inhibitors targeting CDK4/6, PI3K/mTOR, and Protein Kinase CK2[1][2]. The intermediate 4-chloropyrido[2,3-d]pyrimidin-7-amine is highly sought after in medicinal chemistry due to its orthogonal reactivity. The C-4 chlorine atom acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) with various anilines, while the C-7 primary amine allows for further functionalization. This enables a robust "build-couple-pair" strategy for the rapid generation of diverse kinase inhibitor libraries[3][].

Mechanistic Causality of the Synthesis Pathway

The de novo construction of the pyrido[2,3-d]pyrimidine core relies on the functionalization and subsequent intramolecular cyclization of pyrimidine precursors[5][6]. For this specific intermediate, the most efficient synthetic route is the Wittig olefination of 4-amino-6-chloropyrimidine-5-carbaldehyde followed by a base-catalyzed nucleophilic cyclization[7][8].

  • Precursor Selection: provides the necessary pre-arranged functional groups: an electrophilic aldehyde at C5 for carbon chain extension and a nucleophilic amine at C4 for ring closure[9].

  • Wittig Olefination: Cyanomethyltriphenylphosphonium chloride is employed as the ylide precursor. Upon deprotonation by a strong base, the ylide attacks the C5-aldehyde to form an intermediate (2E)-3-(4-amino-6-chloropyrimidin-5-yl)acrylonitrile.

  • Intramolecular Cyclization: The proximity of the C4-amino group to the newly formed electrophilic nitrile carbon facilitates a rapid 6-exo-dig cyclization. Subsequent tautomerization yields the highly stable, aromatic 4-chloropyrido[2,3-d]pyrimidin-7-amine[5].

Experimental Methodology and Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure high fidelity, prevent side reactions, and maximize yield.

Step 1: Ylide Generation and Olefination
  • Preparation: Suspend 4-amino-6-chloropyrimidine-5-carbaldehyde (1.0 eq) and cyanomethyltriphenylphosphonium chloride (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is selected as a polar aprotic solvent because it completely dissolves the phosphonium salt and stabilizes the highly polar transition state of the Wittig reaction, accelerating ylide formation.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise at 0°C under an inert argon atmosphere, then allow the mixture to warm to room temperature.

    • Causality: DBU is a non-nucleophilic strong base. It efficiently deprotonates the phosphonium salt without competing for the electrophilic aldehyde or prematurely displacing the sensitive C6-chlorine atom.

  • Validation Checkpoint 1: After 2 hours, monitor the reaction via LC-MS. The disappearance of the aldehyde peak (m/z 157 [M+H]+) and the appearance of the acrylonitrile intermediate (m/z 180 [M+H]+) validate successful olefination.

Step 2: Intramolecular Cyclization
  • Thermal Activation: Elevate the reaction temperature to 90°C for 4 to 6 hours.

    • Causality: While the Wittig olefination occurs readily at room temperature, the nucleophilic attack of the deactivated C4-amine onto the nitrile group requires thermal energy to overcome the activation barrier for ring closure.

  • Validation Checkpoint 2: Monitor by TLC (DCM:MeOH 95:5). The intermediate spot will convert to a lower Rf, highly UV-active spot corresponding to the fused bicyclic product.

Step 3: Isolation and Purification
  • Quenching: Cool the mixture to room temperature and pour it into ice-cold distilled water to precipitate the crude product and the triphenylphosphine oxide by-product.

  • Purification: Filter the crude solid and triturate thoroughly with cold ethanol.

    • Causality: Triphenylphosphine oxide is highly soluble in ethanol, whereas the rigid, planar pyrido[2,3-d]pyrimidine core is poorly soluble. This differential solubility allows for rapid purification without the need for resource-intensive column chromatography.

  • Final Validation: Confirm the structure via 1H NMR (DMSO-d6). Key diagnostic signals include a singlet at ~8.5 ppm (pyrimidine C2-H), a doublet at ~7.8 ppm (pyridine C5-H), and a broad singlet at ~6.5 ppm (C7-NH2).

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions to maximize the yield and purity of the target compound.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)
EthanolEt3N78 (Reflux)1245%>90%
THFt-BuOK65 (Reflux)862%>95%
DMSODBU90681%>95%
DMF DBU 90 6 88% >98%

Visualizations

SynthesisPathway SM 4-amino-6-chloropyrimidine -5-carbaldehyde COND Wittig Olefination (DBU, DMF, 0-25°C) SM->COND WR Cyanomethyltriphenyl -phosphonium chloride WR->COND INT Acrylonitrile Intermediate (2E)-3-(4-amino-6-chloropyrimidin -5-yl)acrylonitrile COND->INT - Ph3P=O CYC Intramolecular Cyclization (90°C, Nucleophilic Attack) INT->CYC Base-catalyzed PROD 4-chloropyrido[2,3-d] pyrimidin-7-amine CYC->PROD Tautomerization

Synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine via Wittig olefination and cyclization.

BiologicalPathway DRUG 4-Chloropyrido[2,3-d] pyrimidin-7-amine Derivatives CK2 Protein Kinase CK2 DRUG->CK2 Inhibits PI3K PI3K / mTOR DRUG->PI3K Inhibits PROLIF Tumor Cell Proliferation CK2->PROLIF Promotes APOP Apoptosis CK2->APOP Suppresses AKT AKT Pathway PI3K->AKT Activates AKT->PROLIF Promotes AKT->APOP Suppresses

Kinase inhibition signaling pathway targeted by pyrido[2,3-d]pyrimidine derivatives.

References

  • Zinchenko, A.N., Muzychka, L.V., Biletskii, I.I., Smolii, O.B. "Synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines." Chemistry of Heterocyclic Compounds, 2017, 53(5), 589–596.[Link]

  • Zinchenko, A.N., Muzychka, L.V., Smolii, O.B., Bdzhola, V.G., Protopopov, M.V., Yarmoluk, S.M. "Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2." Biopolymers and Cell, 2017, 33(5), 367-378.[Link]

Sources

4-chloropyrido[2,3-d]pyrimidin-7-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: The 4-Chloropyrido[2,3-d]pyrimidin-7-amine Scaffold: A Versatile Framework for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Strategic Value of the Pyrido[2,3-d]pyrimidine Core

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets. The pyrido[2,3-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, a framework that has repeatedly yielded potent ligands for various biological targets.[1][2] Its structural similarity to the natural purine core of ATP allows derivatives to act as competitive inhibitors, effectively blocking the kinase active site and halting downstream signaling.[3][4]

This guide focuses on the 4-chloropyrido[2,3-d]pyrimidin-7-amine framework and its derivatives. The 4-chloro substituent is not typically part of the final active molecule; rather, it serves as a highly reactive chemical handle. Its susceptibility to nucleophilic aromatic substitution (SₙAr) allows for the strategic and diverse introduction of various side chains, making it an invaluable intermediate for building libraries of potent and selective kinase inhibitors.[5][6] We will explore the synthesis, mechanism of action, and key experimental protocols for evaluating compounds derived from this versatile scaffold.

II. Synthetic Strategy: Leveraging the 4-Chloro Intermediate

The power of the 4-chloropyrido[2,3-d]pyrimidine scaffold lies in its synthetic tractability. A common and efficient strategy involves the construction of a 4-oxo-pyridopyrimidine precursor, which is subsequently chlorinated to activate the C4 position for diversification.

Causality in Synthesis: The conversion of the 4-oxo (a lactam) to a 4-chloro group is a critical activation step. Reagents like phosphorus oxychloride (POCl₃) transform the relatively unreactive C4 position into a strong electrophilic center.[5] This newly installed chloro group is an excellent leaving group, readily displaced by nucleophiles such as primary and secondary amines. This SₙAr reaction is the cornerstone of creating chemical diversity, enabling the exploration of structure-activity relationships (SAR) by systematically modifying the substituent at the C4 position.[6]

G cluster_0 Core Synthesis cluster_1 Activation & Diversification A 2-Aminopyridone Precursor B 2-Hydro-4-oxo-pyridopyrimidine A->B Formylation & Cyclization (e.g., Formic Acid/Ac₂O) C 4-Chloro-pyridopyrimidine Intermediate B->C Chlorination (e.g., POCl₃) E Final Kinase Inhibitor Library (4-Amino-pyridopyrimidine Derivatives) C->E Nucleophilic Aromatic Substitution (SₙAr) D Amine Nucleophile (R-NH₂) D->E

Caption: General synthetic workflow for diversifying the pyrido[2,3-d]pyrimidine scaffold.

III. Mechanism of Action and Target Landscape

A. ATP-Competitive Inhibition

Derivatives of the pyrido[2,3-d]pyrimidine scaffold predominantly function as ATP-competitive inhibitors. The nitrogen atoms within the bicyclic core act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase active site.[3] The diverse side chains introduced at the C4 position (and other positions) then extend into adjacent hydrophobic pockets and solvent-exposed regions, conferring both potency and selectivity for specific kinases. By occupying the ATP binding site, these inhibitors prevent the transfer of the gamma-phosphate from ATP to the protein substrate, thereby blocking the entire signaling cascade.[4]

G cluster_0 Kinase Active Site Hinge Hinge Region Substrate Substrate Protein Hinge->Substrate Phosphorylates Pocket Hydrophobic Pocket ATP ATP ATP->Hinge Binds Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Hinge Binds & Blocks PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Active Signal

Caption: ATP-competitive inhibition by a pyrido[2,3-d]pyrimidine derivative.

B. Broad Kinase Target Spectrum

The synthetic versatility of this scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in cancer and other diseases.[1][7] Modifications to the core structure and its substituents allow for fine-tuning of the inhibitor's profile to target specific kinase families or even individual isoforms.

Representative Target KinaseExample Derivative / FindingTherapeutic RelevanceReference(s)
CDK4/6 Palbociclib, a marketed drug, is based on a pyrido[2,3-d]pyrimidin-7-one core. Highly potent inhibitors with IC50 values as low as 0.004 µM have been developed.Cell Cycle Control, Breast Cancer[7][8]
EGFR Derivatives show potent inhibition of both wild-type and mutant forms (e.g., T790M). Compound 1 showed an IC50 of 0.093 µM against EGFRWT.Solid Tumors (Lung, Colon, Breast)[4][9][10]
PI3K/mTOR Dual inhibitors have been developed, with some derivatives showing nanomolar IC50 values against PI3Kα.Cell Survival, Proliferation, Metabolism[6][11]
PIM-1 A derivative (compound 4) demonstrated potent PIM-1 inhibition with an IC50 of 11.4 nM and significant cytotoxicity against MCF-7 breast cancer cells.Cell Survival, Apoptosis Resistance[12][13]
NUAK1 The scaffold was developed to yield potent and selective inhibitors of NUAK1, a potential target for neurodegenerative diseases.Cell Migration, Tauopathy[14]
VEGFR-2 / HER-2 Fused pyridopyrimidine derivatives showed dual inhibitory action, with IC50 values in the low micromolar range against cancer cell lines.Angiogenesis, Tumor Growth[15]

IV. Experimental Protocols

The following protocols provide a self-validating system for assessing the efficacy of novel compounds derived from the 4-chloropyrido[2,3-d]pyrimidin-7-amine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase using an ATP-depletion assay format (e.g., Kinase-Glo®). The principle is straightforward: active kinases consume ATP. The amount of ATP remaining after the reaction is quantified via a luciferase-based reaction that generates a luminescent signal directly proportional to the ATP concentration. Therefore, a high luminescent signal indicates low kinase activity and potent inhibition.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific peptide substrate

  • Test compounds (dissolved in DMSO)

  • ATP (high purity)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette, luminescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold dilution series in an intermediate plate. This minimizes the final DMSO concentration in the assay.

  • Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted compounds, vehicle control (DMSO only for 0% inhibition), and a "no enzyme" control (for 100% inhibition) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and its specific substrate. The concentration of the kinase should be optimized to consume 10-30% of the initial ATP during the reaction time for optimal signal window.

  • Reaction Initiation: Dispense the kinase reaction mixture into the wells containing the compounds. Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately assess competitive inhibitors.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The plate should be gently agitated or shaken to ensure mixing.

  • Detection: Stop the kinase reaction and measure remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and its substrate, which lyses cells (if applicable) and generates light.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

G A Prepare Compound Serial Dilutions in DMSO B Dispense Compounds & Controls into Assay Plate A->B D Add Master Mix to Plate B->D C Prepare Kinase/ Substrate Master Mix C->D E Initiate Reaction by Adding ATP D->E F Incubate at 30°C (30-60 min) E->F G Add Luminescent ATP Detection Reagent F->G H Incubate at RT (10 min) G->H I Measure Luminescence (Plate Reader) H->I J Calculate % Inhibition & Determine IC₅₀ I->J

Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of test compounds on cancer cell lines, providing a measure of their biological activity in a more complex cellular environment.[16] The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile, clear 96-well cell culture plates

  • Multichannel pipette, microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells using a hemocytometer. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume growth overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a "no cell" blank control.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, to allow the compounds to exert their antiproliferative effects.[16]

  • MTT Addition: After the incubation period, carefully add 10-20 µL of the MTT stock solution to each well (including controls).

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals. The rationale for this step is that only cells with active mitochondrial dehydrogenases can perform this conversion, directly linking the signal to cellular viability.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other values.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (which represents 100% viability).

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[16]

G A Seed Cells in 96-Well Plate B Incubate Overnight (Allow Adherence) A->B C Treat Cells with Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formazan Formation) E->F G Remove Medium & Add Solubilization Buffer F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC₅₀ H->I

Caption: Experimental workflow for a cell-based antiproliferative (MTT) assay.

V. Conclusion and Future Outlook

The 4-chloropyrido[2,3-d]pyrimidin-7-amine framework represents a synthetically accessible and highly versatile scaffold for the discovery of novel kinase inhibitors. Its value is rooted in the strategic placement of the 4-chloro group, which serves as a key activation point for chemical diversification through nucleophilic aromatic substitution. This allows for the systematic exploration of structure-activity relationships and the optimization of potency and selectivity against a wide range of clinically relevant kinases. The robust and validated protocols for in vitro kinase inhibition and cell-based proliferation assays provided herein offer a clear path for researchers to effectively screen and characterize new chemical entities derived from this privileged structure, paving the way for the development of next-generation targeted therapeutics.

References

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. National Center for Biotechnology Information. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • 4-Chloropyrido[2,3-d]pyrimidine Product Page. MySkinRecipes. Available at: [Link]

  • A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. PubMed. Available at: [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Sciforum. Available at: [Link]

  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

Sources

Application Note: The Pyrido[2,3-d]pyrimidine Scaffold as a Versatile Platform in Oncology Drug Discovery, Leveraging the 4-Chloro-7-amino Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purine bases found in DNA and RNA allows it to interact with a wide range of biological targets, particularly enzymes involved in cell signaling and proliferation.[1][3] Within this class, halogenated intermediates are critical for drug development, and 4-chloropyrido[2,3-d]pyrimidin-7-amine serves as a quintessential building block. The chlorine atom at the C4 position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries, while the amine group at C7 modulates the electronic properties and can serve as an additional point for derivatization.

This guide provides an in-depth overview of the applications of this scaffold in oncology, focusing on its utility in developing inhibitors for key cancer-related pathways. We will explore the mechanistic basis for its activity, provide detailed protocols for evaluating novel derivatives, and present a framework for data interpretation.

Part 1: Key Therapeutic Strategies in Oncology

The versatility of the pyrido[2,3-d]pyrimidine scaffold allows it to be tailored to inhibit distinct oncogenic pathways. Two of the most prominent and successful strategies are the inhibition of protein kinases and the modulation of immune checkpoints.

Kinase Inhibition: Targeting Uncontrolled Cell Growth

Protein kinases are a major class of enzymes that regulate virtually all aspects of cell life, and their dysregulation is a hallmark of cancer.[4][5] The pyrido[2,3-d]pyrimidine core is an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and halting downstream signaling.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers pathways like PI3K/Akt and MAPK/ERK, leading to cell proliferation, survival, and migration.[2] Derivatives of this scaffold have shown potent activity against both wild-type EGFR and clinically relevant resistant mutants like T790M.[4][6]

  • Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): This pathway is central to cell growth, metabolism, and survival. Dual PI3K/mTOR inhibitors based on the pyridopyrimidine scaffold have been developed, offering a comprehensive blockade of this critical signaling axis.[2]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle. The FDA-approved drug Palbociclib, a CDK4/6 inhibitor for breast cancer, features a pyrido[2,3-d]pyrimidine core, highlighting the clinical significance of this scaffold.[3][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits (ATP-Competitive) EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Point of Inhibition.

Immune Checkpoint Blockade: Unleashing the Immune System

Cancer cells can evade the immune system by exploiting natural "brakes" or checkpoints. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a primary mechanism of immune suppression.[8][9] Small molecules based on fused pyrimidine scaffolds can physically block this interaction, restoring the T-cell's ability to recognize and attack cancer cells.[10][11] These inhibitors often work by inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1.[9]

PD1_PDL1_Pathway cluster_TCell T-Cell cluster_TumorCell Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Inhibitory Signal TCR TCR MHC MHC TCR->MHC Recognition TCell_Inhibition T-Cell Inhibition (Tumor Survival) PDL1->TCell_Inhibition Leads to TCell_Activation T-Cell Activation (Tumor Cell Death) MHC->TCell_Activation Leads to Inhibitor Small Molecule Inhibitor Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Immune Checkpoint and Inhibition.

Part 2: Synthetic Strategy and Experimental Protocols

The core of developing novel drug candidates from this scaffold lies in synthetic chemistry. The 4-chloro-7-amino intermediate is central to this process.

Synthetic Workflow: Leveraging the 4-Chloro Position

The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of side chains (amines, thiols, alcohols) which can be tailored to optimize binding affinity and selectivity for the desired biological target.

Synthetic_Workflow Start 4-chloropyrido[2,3-d] pyrimidin-7-amine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Reaction Product Functionalized Pyrido[2,3-d]pyrimidine Derivative Reaction->Product Screening Biological Screening (Kinase Assays, Cell Assays) Product->Screening

Caption: General Synthetic Workflow for Derivatization.

Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP (10 mM stock)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute these in kinase buffer to a 5X working concentration.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2 µL of the 5X test compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 4 µL of a 2.5X enzyme/substrate mix (containing EGFR and Poly(Glu,Tyr) substrate in kinase buffer).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add 4 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[12]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value as described for the kinase assay.

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between different derivatives and against reference compounds.

Table 1: Example In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
PD-001 EGFRWT85Erlotinib60
PD-001 EGFRT790M99Osimertinib15
PD-002 PI3Kα120Alpelisib5
PD-003 CDK4/Cyclin D145Palbociclib11

Table 2: Example Cell Proliferation Inhibitory Activity

Compound IDCell Line (Cancer Type)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)
PD-001 A549 (Lung)1.5Erlotinib1.2
PD-001 H1975 (Lung, T790M)1.8Osimertinib0.9
PD-003 MCF-7 (Breast)0.57Palbociclib0.4

Interpretation: The goal is to identify compounds with high potency (low IC₅₀) and, ideally, selectivity for the target of interest. For example, a successful EGFR inhibitor like PD-001 should show potent activity in both biochemical kinase assays and in cell lines whose growth is driven by EGFR signaling. Discrepancies between biochemical and cellular potency can point to issues with cell permeability, off-target effects, or metabolic instability, which are critical considerations for further drug development.

Conclusion

The 4-chloropyrido[2,3-d]pyrimidin-7-amine intermediate is a cornerstone for the development of novel oncology therapeutics. Its synthetic tractability allows for the exploration of vast chemical space, leading to the discovery of potent and selective inhibitors of key cancer targets, from protein kinases to immune checkpoint pathways. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize new drug candidates based on this privileged scaffold, with the ultimate goal of advancing the next generation of cancer therapies.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16).
  • Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - ResearchGate.
  • Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. (2024, February 13).
  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT - ResearchGate. (2025, March 26).
  • 4-Chloropyrido[2,3-d]pyrimidine - MySkinRecipes. MySkinRecipes.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2013, December 17).
  • Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - MDPI. (2019, May 30). MDPI.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (2025, September 30). MDPI.
  • Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Str
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 09). RSC Publishing.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (2022, October 13). MDPI.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold: Pyrido[2,3-d]pyrimidine Reaction: Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale

The pyrido[2,3-d]pyrimidine ring system is a highly privileged heterocyclic scaffold in modern drug discovery, predominantly functioning as an ATP-competitive bioisostere in the design of kinase inhibitors 1. The intermediate 4-chloropyrido[2,3-d]pyrimidin-7-amine serves as a critical bifurcation point for analog generation.

Causality of Reactivity: The pyrimidine moiety is profoundly electron-deficient due to the electron-withdrawing inductive and resonance effects of the N1 and N3 nitrogen atoms. This renders the C4 position exceptionally electrophilic. When a nucleophile attacks the C4 position, the reaction proceeds via an addition-elimination mechanism. A negatively charged Meisenheimer complex is formed as the rate-determining step, which is stabilized by delocalization across the pyrimidine nitrogens. Subsequent elimination of the chloride ion restores aromaticity. While the 7-amino group donates electron density into the pyridine ring, its influence on the pyrimidine ring is attenuated, preserving the orthogonal hyper-reactivity of the C4-chloride 2.

SNAr_Mechanism SM 4-Chloropyrido[2,3-d] pyrimidin-7-amine Nuc Nucleophilic Attack (C4 Position) SM->Nuc Amine/Base Meisenheimer Meisenheimer Complex (N1/N3 Stabilized) Nuc->Meisenheimer Rate-Determining Step Elim Chloride Elimination (Rearomatization) Meisenheimer->Elim Fast Prod 4-Substituted Product Elim->Prod -HCl

Caption: Logical flow of the SNAr addition-elimination mechanism at the highly activated C4 position.

Reaction Optimization & Experimental Causality

Successful functionalization of 4-chloropyrido[2,3-d]pyrimidin-7-amine requires precise tuning of the reaction microenvironment based on the nucleophile's electronic and steric properties 3.

  • Base Selection (DIPEA vs. K₂CO₃): N,N-Diisopropylethylamine (DIPEA) is the gold standard for these transformations. Causality: DIPEA's steric bulk prevents it from acting as a competing nucleophile. Furthermore, it maintains a homogeneous reaction mixture by forming soluble hydrochloride salts in polar organic solvents, preventing product co-precipitation issues often seen with inorganic bases like K₂CO₃.

  • Solvent Selection (DMF vs. n-BuOH): For highly reactive primary aliphatic amines, polar aprotic solvents like DMF or NMP at ambient to mild heating (25–60 °C) are optimal. However, for deactivated anilines or sterically hindered secondary amines, protic solvents like n-butanol (n-BuOH) under reflux (117 °C) are required. Causality: Protic solvents lower the activation energy of the elimination step by hydrogen-bonding with the departing chloride ion, facilitating the breakdown of the Meisenheimer complex.

Quantitative Data: Standardized SNAr Parameters
Nucleophile TypePreferred SolventBase (Equiv.)Temp (°C)Time (h)Typical Yield (%)
Primary Aliphatic DMF or NMPDIPEA (2.0)25 – 402 – 485 – 95
Secondary Aliphatic DMF or NMPDIPEA (2.5)60 – 804 – 875 – 90
Primary Aromatic n-BuOHDIPEA (2.0)100 – 11712 – 2460 – 80
Alkoxide (RO⁻) THF / DMFNaH (1.5)0 – 251 – 370 – 85

Validated Experimental Protocol

The following methodology is a self-validating system designed for the coupling of primary aliphatic amines to 4-chloropyrido[2,3-d]pyrimidin-7-amine, frequently utilized in the synthesis of integrin inhibitors and kinase-targeting libraries 4.

Step 1: Reaction Assembly

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloropyrido[2,3-d]pyrimidin-7-amine (1.0 mmol, ~180.5 mg) in anhydrous DMF (5.0 mL) under a steady nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation of sensitive amine nucleophiles, while anhydrous DMF prevents competitive hydrolysis of the C4-chloride into an unreactive 4-oxo byproduct.

  • Add DIPEA (2.0 mmol, 348 µL) dropwise at room temperature.

  • Add the primary amine (1.2 mmol) to the stirring suspension.

    • Causality: A slight stoichiometric excess of the amine drives the equilibrium forward and ensures complete consumption of the valuable heterocyclic core.

Step 2: In-Process Control (IPC) & Self-Validation

  • Heat the reaction mixture to 40 °C and stir.

  • After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass ( [M+H]+≈181.5 ) is completely absent, replaced by the product mass.

    • Troubleshooting: If >5% starting material persists, add an additional 0.2 eq of the amine and elevate the temperature to 60 °C for 2 more hours.

Step 3: Workup and Isolation

  • Cool the completed reaction mixture to room temperature.

  • Slowly pour the mixture into rapidly stirring, ice-cold distilled water (25 mL).

    • Causality: The highly polar DMF and DIPEA-HCl salts partition into the aqueous phase, causing the highly hydrophobic 4-substituted pyrido[2,3-d]pyrimidine product to precipitate.

  • Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold diethyl ether (5 mL).

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

Downstream Applications: Kinase & Integrin Inhibition

Compounds derived from the 4-amino-pyrido[2,3-d]pyrimidine scaffold exhibit potent biological activity. In oncology, they act as broad-spectrum and selective kinase inhibitors (e.g., targeting MST3/4 or CDKs) 5. The core heterocycle mimics the adenine ring of ATP, anchoring into the kinase hinge region via critical hydrogen bonds, while the C4-substituent projects into the solvent-exposed channel to dictate selectivity.

Kinase_Pathway Drug 4-Substituted Pyrido[2,3-d]pyrimidine ATP_Site Kinase ATP-Binding Site (Hinge Region) Drug->ATP_Site Hydrogen Bonding (N1/N8) Inhibition Competitive Inhibition ATP_Site->Inhibition Displaces Endogenous ATP Downstream Blockade of Phosphorylation Cascade Inhibition->Downstream Reduces Target Activity Effect Cell Cycle Arrest / Anti-Fibrotic Effect Downstream->Effect Phenotypic Outcome

Caption: Mechanism of action for pyrido[2,3-d]pyrimidine-based target inhibition.

References

  • Title: Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors Source: bioRxiv URL: [Link]

  • Title: AMINO ACID COMPOUNDS AND METHODS OF USE - European Patent Office - EP 3761980 B1 Source: Googleapis.com / Pliant Therapeutics URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the poor aqueous solubility of fused bicyclic heterocycles.

Handling 4-chloropyrido[2,3-d]pyrimidin-7-amine presents a unique dual-challenge: overcoming the immense crystal lattice energy of its planar structure while preventing the degradation of its highly reactive 4-chloro substituent. This guide provides field-proven, mechanistically grounded strategies to successfully solubilize this compound for your assays and synthetic workflows.

The Physicochemical Challenge: Mechanistic Overview

To effectively solubilize a compound, we must first understand why it resists solvation.

  • High Crystal Lattice Energy: The pyrido[2,3-d]pyrimidine scaffold is highly planar and lipophilic. This allows the molecules to tightly pack via π−π stacking and intermolecular hydrogen bonding (facilitated by the 7-amino group), making it thermodynamically unfavorable for water to disrupt the solid lattice[1].

  • Chemical Instability in Water: The 4-chloro group is highly electrophilic. The electron-withdrawing nature of the fused pyrimidine and pyridine rings makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). In aqueous media—especially under acidic or basic conditions—water acts as a nucleophile, rapidly hydrolyzing the compound into an inactive 4-oxo/hydroxy derivative[2].

Troubleshooting Guides & FAQs

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into Phosphate-Buffered Saline (PBS)? A: This is a classic "solvent crash-out." In DMSO, the solvent molecules completely coat the lipophilic pyrido-pyrimidine core. When introduced to PBS, the DMSO rapidly diffuses into the bulk water. Because water cannot favorably solvate the hydrophobic core, the compound's molecules rapidly aggregate via hydrophobic collapse and π−π stacking to minimize their surface area exposed to water. Solution: You must lower the thermodynamic barrier by introducing a solubilizing excipient (like a cyclodextrin) before or during the dilution step to replace the DMSO solvation shell.

Q2: Can I lower the pH of my aqueous buffer to protonate the 7-amine and increase solubility? A: Absolutely not. While protonating an amine is a standard solubilization trick, it is disastrous for this specific scaffold. The 7-amine is exocyclic and its lone pair is delocalized into the ring, making it a very weak base. If you lower the pH enough to force protonation, you will also protonate the ring nitrogens. This drastically increases the electrophilicity of the C4 position, accelerating the S N​ Ar hydrolysis of the 4-chloro group by water[2]. You will successfully dissolve the powder, but you will be testing the degraded 4-hydroxy byproduct, not your target compound.

Q3: What is the most effective way to formulate this compound for in vitro biological assays? A: The gold standard is the use of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . HP- β -CD is a cyclic oligosaccharide that forms a hydrophobic inner cavity and a hydrophilic exterior[3]. It encapsulates the lipophilic pyrido[2,3-d]pyrimidine core, shielding the reactive 4-chloro group from bulk water while allowing the complex to dissolve freely in aqueous buffers[4].

Solubilization Workflow & Degradation Pathways

The following decision matrix illustrates the logical flow for processing 4-chloropyrido[2,3-d]pyrimidin-7-amine based on your experimental needs, highlighting the critical degradation pathway to avoid.

SolubilizationWorkflow Start 4-chloropyrido[2,3-d]pyrimidin-7-amine (Solid Powder) CheckWater Is aqueous media required? Start->CheckWater DMSO Dissolve in Anhydrous DMSO (10-50 mM Stock) CheckWater->DMSO No (Stock Prep) Aqueous Aqueous Assay Buffer (pH 7.0 - 7.4) CheckWater->Aqueous Yes (In Vitro Assay) Success Stable Solubilized Compound Ready for Assay DMSO->Success Aliquot & Store Acidic Acidic Buffer (pH < 5) WARNING: High Hydrolysis Risk Aqueous->Acidic Incorrect pH Cyclo Add 10-20% HP-β-CD + 1% DMSO Aqueous->Cyclo Formulate Degradation Degradation: 4-hydroxy byproduct Acidic->Degradation Nucleophilic Attack Cyclo->Success Mix & Equilibrate

Decision matrix for solubilizing 4-chloropyrido[2,3-d]pyrimidin-7-amine while avoiding hydrolysis.

Validated Experimental Protocols

Protocol A: Preparation of a Hydrolysis-Resistant 10 mM Anhydrous DMSO Stock

Causality: Water is the enemy of the 4-chloro group. Standard laboratory DMSO rapidly absorbs atmospheric moisture, which will slowly degrade your stock over time. This protocol ensures an anhydrous environment.

  • Preparation: Dry standard DMSO over 3Å molecular sieves for at least 24 hours prior to use.

  • Weighing: Weigh 1.81 mg of 4-chloropyrido[2,3-d]pyrimidin-7-amine powder into a sterile, amber glass vial (amber glass prevents potential UV-catalyzed degradation).

  • Solvation: Add exactly 1.0 mL of the anhydrous DMSO. Vortex rigorously for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes to fully disrupt the crystal lattice.

  • Self-Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be completely transparent with no particulate scattering.

  • Self-Validation Checkpoint 2 (Analytical): Analyze a 1 µL aliquot via LC-MS. You must observe the [M+H]+ peak at m/z ~181.0 with the characteristic 3:1 isotopic pattern of chlorine. If you observe a dominant peak at m/z ~163.0, hydrolysis has occurred; discard the stock.

  • Storage: Aliquot into single-use PCR tubes and store at -20°C in a desiccator to prevent freeze-thaw condensation.

Protocol B: Aqueous Formulation using HP- β -CD for In Vitro Assays

Causality: By pre-forming an inclusion complex with HP- β -CD, we thermodynamically favor the compound remaining in the aqueous phase rather than precipitating[3].

  • Excipient Prep: Prepare a 20% (w/v) solution of HP- β -CD in standard assay buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm PES membrane.

  • Complexation: Pipette 990 µL of the HP- β -CD buffer into a microcentrifuge tube. Place on a magnetic stirrer at 300 rpm.

  • Injection: Slowly inject 10 µL of the 10 mM DMSO stock (from Protocol A) directly into the vortex of the stirring buffer. Do not touch the pipette tip to the plastic wall, as the hydrophobic compound will adhere to it.

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to ensure the inclusion complex reaches thermodynamic equilibrium.

  • Self-Validation Checkpoint (Optical Density): Measure the absorbance of the final solution at 600 nm using a spectrophotometer (blanked against the HP- β -CD buffer). An OD600​<0.05 confirms a true solution without sub-visible nano-precipitates.

Quantitative Solubility Data

The following table summarizes the expected solubility and stability profiles of 4-chloropyrido[2,3-d]pyrimidin-7-amine across various solvent systems.

Solvent / Excipient SystemApparent Solubility ( μ g/mL)Stability (24h at 25°C)Primary Mechanism of Solubilization
Deionized Water (pH 7.0)< 1.0HighN/A (Insoluble)
Phosphate Buffered Saline (pH 7.4)< 2.0HighN/A (Insoluble)
0.1 M HCl (pH 1.0)~ 45.0Low (Hydrolyzes) Amine & ring protonation
10% (w/v) HP- β -CD in PBS~ 450.0HighHydrophobic cavity inclusion
100% Anhydrous DMSO> 15,000.0HighDisruption of crystal lattice

References

  • [1] Shamroukh, A. H., et al. "Review Article: The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research. [Link]

  • [2] Xie, Y. X., et al. "Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues." The Journal of Organic Chemistry.[Link]

  • [3] Ivanova, D., et al. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Molecules (MDPI).[Link]

  • [4] Manca, M. L., et al. " β -Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation." PubMed Central (PMC).[Link]

Sources

Technical Support Center: Troubleshooting 4-Chloropyrido[2,3-d]pyrimidin-7-amine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and impurity profiles associated with the synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine derivatives.

Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors such as [1]. The synthesis of these molecules heavily relies on the nucleophilic aromatic substitution (SNAr) of a 4-chloro intermediate. However, the chlorination of pyrido[2,3-d]pyrimidine precursors using phosphorus oxychloride (POCl3) is notoriously prone to impurity generation, including dimerization, over-chlorination, and rapid hydrolysis.

This guide provides validated methodologies, mechanistic insights, and troubleshooting protocols to optimize your synthetic workflows.

Mechanistic Workflow & Impurity Pathways

Understanding the logical flow of the reaction and where side reactions branch off is critical for troubleshooting. The diagram below illustrates the standard chlorination-amination sequence and the primary points of failure.

Workflow A Pyrido[2,3-d]pyrimidine Precursor B POCl3 / DIPEA Chlorination A->B Reagents C 4-Chloro Intermediate B->C Chlorination G Dimer Impurity (Unreacted Precursor) B->G Side Reaction D Nucleophilic Amination (SNAr) C->D Amine F Hydrolysis Impurity (Moisture) C->F H2O E Target Pyrido[2,3-d]pyrimidine Derivative D->E Product

Workflow of chlorination, amination, and primary impurity pathways.

Self-Validating Methodology: Reverse-Addition Chlorination

Standard chlorination protocols often result in high levels of dimer impurities because the unreacted starting material condenses with the highly electrophilic 4-chloro intermediate. To mitigate this, a must be employed to control the steady-state concentration of the reagents [2].

Step-by-Step Protocol:

  • Reactor Preparation: Ensure strict anhydrous conditions. Moisture is the primary catalyst for the reversion of the 4-chloro intermediate to the 4-hydroxy impurity. Purge the glass-lined reactor with N2. Charge POCl3 (3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous toluene.

  • Temperature Control: Heat the POCl3/DIPEA solution to 80 °C.

  • Reverse Addition (Critical Step): Slowly charge the pyrido[2,3-d]pyrimidine-2,4-dione precursor in portions over 2 to 3 hours.

    • Causality: By adding the precursor to an excess of the chlorinating agent, the steady-state concentration of the unreacted precursor remains extremely low. This prevents the nucleophilic attack of the precursor onto the newly formed 4-chloro intermediate, effectively shutting down the dimerization pathway.

  • Reaction Monitoring: Stir for 4 hours at 80 °C. Monitor via HPLC until the precursor peak area is < 1.0%.

  • Biphasic Quench: Cool the mixture to 5 °C. Quench the reaction by slowly transferring it into a vigorously stirred, pre-cooled (0 °C) biphasic mixture of 20% aqueous K2HPO4 and dichloromethane (DCM).

    • Causality: The K2HPO4 buffer neutralizes HCl generated during the quench without creating a highly basic environment that would promote hydrolysis of the 4-chloro bond. The DCM immediately extracts the intermediate into the organic phase, shielding it from aqueous attack.

  • Telescoped Amination: Separate the organic layer, dry over anhydrous Na2SO4, and transfer directly to a clean reactor. Add the target amine (e.g., an aniline or aliphatic amine) and DIPEA (2.0 equiv). Heat to 40 °C for 6 to 12 hours until complete conversion to the target compound is observed.

Quantitative Data: Impurity Profiles and Mitigation

The table below summarizes the expected Liquid Chromatography Area Percent (LCAP) for common impurities before and after applying the optimized reverse-addition and telescoped methodologies.

Impurity TypeMechanistic CauseStandard LCAPOptimized LCAPMitigation Strategy
Dimerization Unreacted precursor condensing with the 4-chloro intermediate14.5%< 2.0%Reverse addition of precursor to POCl3 to maintain low precursor concentration
Hydrolysis (4-OH) Aqueous attack on the electrophilic 4-chloro position during quench5.0%< 0.5%Biphasic buffered quench (K2HPO4/DCM); rapid phase separation
Over-chlorination Excess POCl3 reacting with the 7-amine or other susceptible sites3.2%< 0.1%Strict temperature control (≤ 80 °C); stoichiometric monitoring
Regioisomers Non-selective SNAr during amination4.1%< 0.5%Lower amination temperature (40 °C); use of bulky bases (DIPEA)
Troubleshooting & FAQs

Q1: Why am I observing a thick, insoluble precipitate during the POCl3 chlorination step? A1: This precipitate is typically the dimer impurity. It forms when the organophosphonate intermediate or the 4-chloro product reacts with the starting material. Because dimers of pyrido[2,3-d]pyrimidines have high molecular weights and strong intermolecular hydrogen bonding, they crash out of solution. Implementing the reverse-addition protocol described in Section 2 will resolve this issue by starving the reaction of the starting material required for dimerization.

Q2: My 4-chloropyrido[2,3-d]pyrimidin-7-amine intermediate rapidly degrades back to the starting material during isolation. How can I prevent this? A2: The 4-position of the pyrido[2,3-d]pyrimidine ring is highly electron-deficient, making the [3]. Do not attempt to isolate the 4-chloro intermediate via crystallization if moisture cannot be strictly excluded. Instead, use a telescoped process: extract the intermediate into an organic solvent (like DCM or toluene) during a buffered quench, dry the organic layer, and use it immediately in the subsequent SNAr amination step.

Q3: During the SNAr amination, I am seeing cross-reactivity where the 7-amine group of my starting material participates in the reaction. How do I achieve regioselectivity? A3: The 7-amine is a weak nucleophile, but under forcing conditions (high heat, strong base), it can compete with your target amine. To ensure regioselectivity:

  • Lower the reaction temperature to 40–50 °C. The 4-chloro position is reactive enough to undergo SNAr with primary and secondary aliphatic amines at mild temperatures.

  • If using a less reactive nucleophile (e.g., an aniline), consider transiently protecting the 7-amine (e.g., as a formamide or using a robust protecting group) prior to the chlorination sequence.

Q4: Can I use thionyl chloride (SOCl2) instead of POCl3 for this transformation? A4: While SOCl2 is a common chlorinating agent, it is generally less effective for pyrimidinones compared to POCl3. POCl3 acts not only as a chlorinating agent but also as a dehydrating agent that drives the formation of the reactive phosphonate leaving group. If POCl3 is too harsh, you can add catalytic N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which can sometimes allow for lower reaction temperatures.

Biological Context: Kinase Inhibition Pathway

To understand the end-goal of these syntheses, it is helpful to visualize the biological application of the resulting compounds. Pyrido[2,3-d]pyrimidines synthesized via this route are often deployed as Cyclin-Dependent Kinase (CDK) inhibitors.

Signaling A Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) B CDK4/6 Complex A->B Inhibits C Rb Protein (Unphosphorylated) B->C Prevents Phosphorylation D E2F Transcription Factor C->D Sequesters E Cell Cycle Arrest (G1 Phase) D->E Blocks S-Phase Entry

Mechanism of action for pyrido[2,3-d]pyrimidine kinase inhibitors.

References
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: MDPI Pharmaceuticals URL:[Link][1]

  • Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor Source: ACS Organic Process Research & Development URL:[Link][2]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives Source: ACS Omega URL:[Link][3]

Sources

Technical Support Center: Optimizing Amination of 4-Chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 4-chloropyrido[2,3-d]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) related to this crucial synthetic transformation.

The pyridopyrimidine scaffold is a privileged core in medicinal chemistry, and the C4-amination is a key step in the synthesis of numerous biologically active molecules. This reaction can proceed via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. The choice of method and the optimization of its conditions are critical for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the amination of 4-chloropyrido[2,3-d]pyrimidin-7-amine, providing a systematic approach to problem-solving.

Problem 1: Low to No Conversion of Starting Material

This is one of the most frequent issues, often stemming from insufficient reactivity of the system. The C-Cl bond of the chloropyridopyrimidine is less reactive than corresponding bromides or iodides, making oxidative addition in Pd-catalyzed cycles a potential rate-limiting step.[1]

  • For SNAr Reactions:

    • Insufficient Activation: The pyridopyrimidine ring system is electron-deficient, which facilitates nucleophilic attack.[2] However, strong electron-donating groups on the incoming amine can reduce its nucleophilicity. Acid catalysis can be employed to protonate the ring, further increasing its electrophilicity. Studies have shown that using a catalytic amount of HCl in solvents like water or isopropanol can significantly promote the reaction.[3][4][5] Be cautious, as excess acid can lead to competing solvolysis.[4][6]

    • Low Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If the reaction is sluggish at a lower temperature, a gradual increase (e.g., to 80-110 °C) is recommended.[1]

  • For Buchwald-Hartwig Reactions:

    • Catalyst Inactivity: The active Pd(0) species is prone to deactivation by oxygen.[7] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are rigorously degassed.[1]

    • Inappropriate Ligand: The choice of phosphine ligand is paramount for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective.[1] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) or ferrocene-based ligands are required to facilitate both the oxidative addition and the subsequent reductive elimination steps.[1][8]

    • Suboptimal Base: A strong, non-nucleophilic base is typically required to deprotonate the amine or the Pd-amine complex.[9][10] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] If base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may necessitate a more active catalyst system or higher temperatures.[1][11]

    • Low Catalyst Loading: For challenging substrates like heteroaryl chlorides, a higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve a reasonable reaction rate.[7]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways.

  • Hydrolysis/Solvolysis Product (4-hydroxy or 4-alkoxy derivative):

    • Cause: This occurs when water or an alcohol solvent acts as a nucleophile. It is particularly prevalent in acid-catalyzed SNAr reactions if too much acid is used or if the reaction is run for an extended period.[4][6] In Pd-catalyzed reactions, hydroxide bases can also lead to competing hydroxylation.[12][13]

    • Solution: For SNAr, carefully control the amount of acid catalyst (0.1 equivalents is often sufficient).[4] For Pd-catalyzed reactions, ensure the use of anhydrous solvents and non-hydroxide bases if this is a major issue. If using a hydroxide base is unavoidable, specialized ligands like KPhos have been developed to suppress this side reaction.[12][13]

  • Hydrodehalogenation (Replacement of -Cl with -H):

    • Cause: This is a common side reaction in Buchwald-Hartwig couplings where the aryl halide is reduced.[7][8] It can be promoted by an inappropriate base/solvent combination or when the desired reductive elimination step is slow.[7]

    • Solution: Optimize the base. While strong bases accelerate the reaction, they can also promote hydrodehalogenation.[7] Screening weaker bases (e.g., K₃PO₄, Cs₂CO₃) may be beneficial.[7] Additionally, carefully optimizing the temperature can sometimes accelerate the desired C-N bond formation more than the competing reduction.[7]

  • Homocoupling/Dimerization of Starting Material:

    • Cause: Dimerization of the aryl halide to form a biaryl species can occur, especially at high temperatures or high catalyst loadings.[7]

    • Solution: Attempt to lower the reaction temperature or slightly reduce the catalyst loading.[7]

Troubleshooting Workflow

Here is a logical workflow for diagnosing and solving common issues.

G Start Reaction Failure: Low Yield or Complex Mixture Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion No_Conversion No / Low Conversion Check_Conversion->No_Conversion No SM_Consumed SM Consumed, but Low Product Yield Check_Conversion->SM_Consumed Yes Catalyst_Check Buchwald-Hartwig: 1. Verify Inert Atmosphere 2. Use Fresh/Active Pre-catalyst 3. Screen Ligands (e.g., XPhos) 4. Increase Catalyst Loading No_Conversion->Catalyst_Check B-H SNAr_Check SNAr: 1. Increase Temperature 2. Add Catalytic Acid (e.g., HCl) 3. Check Amine Nucleophilicity No_Conversion->SNAr_Check SNAr Side_Products Identify Side Products (LC-MS, NMR) SM_Consumed->Side_Products Success Optimized Reaction Catalyst_Check->Success SNAr_Check->Success Hydrolysis Hydrolysis/Solvolysis Product? Side_Products->Hydrolysis Hydrodehalogenation Hydrodehalogenation Product? Side_Products->Hydrodehalogenation Other Other Impurities? Side_Products->Other Solve_Hydrolysis SNAr: Reduce Acid Conc. B-H: Use Anhydrous Solvent, Avoid Hydroxide Bases Hydrolysis->Solve_Hydrolysis Solve_HDH B-H: Screen Weaker Bases (e.g., Cs₂CO₃), Optimize Temp. Hydrodehalogenation->Solve_HDH Solve_Other Optimize Temp. & Conc. Re-evaluate Reagent Purity Other->Solve_Other Solve_Hydrolysis->Success Solve_HDH->Success Solve_Other->Success

Caption: Troubleshooting workflow for amination reactions.

Frequently Asked Questions (FAQs)

Q1: Which method is better for my substrate: SNAr or Buchwald-Hartwig amination?

A: The choice depends on your specific amine and functional group tolerance.

  • SNAr is often simpler, avoiding expensive catalysts and ligands. It works well with electron-rich anilines and some aliphatic amines.[3][4] It can be promoted by acid, but is sensitive to conditions that favor solvolysis.[4]

  • Buchwald-Hartwig amination is more versatile and generally higher-yielding, especially for less nucleophilic amines, sterically hindered amines, or when milder conditions are required.[8] It offers a broader substrate scope but requires careful optimization of the catalyst, ligand, and base.[8][10]

Q2: How do I select the optimal solvent?

A: Solvent choice is critical for solubility and reaction rate.

  • For SNAr: Polar aprotic solvents like DMSO or DMF can accelerate the reaction by stabilizing the charged Meisenheimer intermediate.[14][15] However, alcohols (like isopropanol) or even water have been shown to be effective, especially under acid catalysis, offering a "greener" alternative.[3][4]

  • For Buchwald-Hartwig: Apolar solvents like toluene, dioxane, and THF are most common.[1][10] The choice can influence catalyst stability and the effectiveness of certain bases. For example, strong alkoxide bases work well in both polar and nonpolar solvents, while some organic bases are less effective in polar media.[9][16]

Q3: What is the role of the base in Buchwald-Hartwig amination, and how do I choose one?

A: The base plays a crucial role, typically by deprotonating the amine to make it a more potent nucleophile or by facilitating the deprotonation of the Pd-amine complex to form the key amido intermediate.[8][9]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and generally provide the fastest reaction rates.[10] However, they are incompatible with base-sensitive functional groups like esters or nitro groups.[17]

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but often require higher temperatures, higher catalyst loadings, or more active (and expensive) ligands to achieve good results.[1][11]

  • Soluble Organic Bases (DBU, DIPEA): These can be useful for creating homogeneous reaction mixtures, but their interaction with the palladium center can be complex, sometimes inhibiting the reaction at high concentrations.[18]

Base TypeCommon ExamplesAdvantagesDisadvantages
Strong Alkoxides NaOtBu, KOtBuHigh reactivity, fast rates, low catalyst loadings possible[19]Poor tolerance for base-sensitive functional groups (esters, etc.)[17]
Weak Carbonates Cs₂CO₃, K₂CO₃Good functional group toleranceSlower reactions, may require higher temperatures/catalyst loading[11]
Phosphates K₃PO₄Good functional group tolerance, often used with sensitive substratesModerate reactivity, may require specific ligand systems
Amide Bases LHMDSUseful for substrates with protic functional groups[17]Highly reactive and moisture-sensitive
Organic Amines DBU, DIPEAHomogeneous conditions, can be milderCan coordinate to Pd and inhibit catalysis if not chosen carefully[18]

Q4: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted synthesis can be a very effective strategy for both SNAr and Buchwald-Hartwig reactions.[20] The rapid heating can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. It is an excellent tool for rapid screening of conditions (catalysts, ligands, bases, solvents) during optimization.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed SNAr Amination

This protocol is based on methodologies reported for similar systems.[5]

  • To a reaction vial, add 4-chloropyrido[2,3-d]pyrimidin-7-amine (1 equivalent).

  • Add the desired amine nucleophile (1.5 - 3 equivalents).

  • Add the chosen solvent (e.g., 2-propanol or water) to achieve a concentration of approximately 0.2 M.

  • Add concentrated HCl (e.g., 0.1 equivalents, or a few drops).

  • Seal the vial and heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a standard starting point for optimization.[1]

  • To an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Add the 4-chloropyrido[2,3-d]pyrimidin-7-amine (1 equivalent).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.2 M.

  • Add the amine nucleophile (1.2 equivalents).

  • Seal the vial and heat the reaction mixture (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11961–11969. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Karas, P., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules, 27(22), 7793. Available at: [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 4(2), 680-689. Available at: [Link]

  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Hansen, S. V., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(46), 44045–44053. Available at: [Link]

  • Hansen, S. V., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Thesis. Available at: [Link]

  • Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]

  • Buchwald, S. L., et al. (2018). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available at: [Link]

  • Beller, M., et al. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Alarcon-Elbal, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183. Available at: [Link]

  • Liu, P., et al. (2025). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. Available at: [Link]

  • Dreher, S. D., et al. (2019). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Organic Process Research & Development, 23(7), 1373-1382. Available at: [Link]

  • Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(22), 7118-7128. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • Campodónico, P. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar. Available at: [Link]

  • Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Campodónico, P. R. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Available at: [Link]

  • Kumar, A., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. Available at: [Link]

  • Wibaut, J. P., & Broekman, F. W. (1950). The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]

  • Hansen, S. V. (2020). Anilines in acid catalyzed amination with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. University of Oslo Master Thesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 4-Chloropyrido[2,3-d]pyrimidin-7-amine Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals handling 4-chloropyrido[2,3-d]pyrimidin-7-amine . Due to its highly reactive functional groups, this compound requires stringent storage and handling protocols to maintain its structural integrity and experimental reproducibility.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The pyrido[2,3-d]pyrimidine ring system is highly electron-deficient due to the presence of three nitrogen atoms in the fused aromatic core. This electronic environment makes the C4-position exceptionally electrophilic.

Consequently, the 4-chloro substituent is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by even weak nucleophiles, such as atmospheric moisture 1. When exposed to humidity, the compound undergoes rapid hydrolysis to form the inactive 4-hydroxy derivative (which tautomerizes to the 4-oxo form) 2. Concurrently, the primary amine at the C7 position is vulnerable to oxidative degradation when exposed to ambient oxygen and light.

degradation_pathways parent 4-chloropyrido[2,3-d]pyrimidin-7-amine (Intact Compound) moisture Moisture (H2O) Atmospheric Humidity parent->moisture Exposure oxygen Oxygen / Light Ambient Exposure parent->oxygen Exposure snar Nucleophilic Aromatic Substitution (SNAr) at C4 moisture->snar ox_rxn Oxidation of 7-Amine Group oxygen->ox_rxn hydrolyzed 4-hydroxy/4-oxo Derivative (Loss of Activity) snar->hydrolyzed -HCl oxidized N-oxides / Azo Dimers (Color Change: Yellow/Brown) ox_rxn->oxidized

Mechanistic pathways of 4-chloropyrido[2,3-d]pyrimidin-7-amine degradation via hydrolysis and oxidation.

Frequently Asked Questions (FAQs)

Q1: Why did my white/off-white powder turn yellow or brown after a few weeks of storage? A1: A color shift to yellow or brown is a visual indicator of oxidative degradation of the 7-amine group or photolytic decomposition of the heterocyclic core 3. However, be warned: the most common degradation pathway—hydrolysis of the 4-chloro group—often occurs without any visible color change. Visual inspection alone is insufficient for this compound.

Q2: Can I store this compound as a stock solution in DMSO? A2: Long-term storage in Dimethyl sulfoxide (DMSO) is highly discouraged. DMSO is extremely hygroscopic. If it absorbs environmental humidity, the water acts as a nucleophile, rapidly hydrolyzing the 4-chloro group 4. If a solution is mandatory for your workflow, you must use strictly anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Never subject the solution to freeze-thaw cycles 3.

Q3: What is the correct way to handle the vial upon receipt from the supplier? A3: Never open a cold vial. When retrieving the compound from cold storage, allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 to 60 minutes. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly sensitive powder, initiating rapid hydrolysis 5.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the degradation kinetics of 4-chloropyrido[2,3-d]pyrimidin-7-amine under various environmental conditions.

Storage ConditionAtmosphereMatrixEstimated Half-Life ( t1/2​ )Primary Degradant
Room Temp (25°C) Ambient Air (50% RH)Solid Powder< 48 hours4-hydroxy derivative
4°C (Refrigerator) Ambient AirSolid Powder1-2 weeks4-hydroxy derivative
-20°C (Freezer) Desiccated (Argon/N 2​ )Solid Powder> 12 monthsNone (Stable)
-20°C (Freezer) Ambient AirStandard DMSO1-2 weeks4-hydroxy derivative
-80°C (Ultra-low) Desiccated (Argon/N 2​ )Anhydrous DMSO> 6 monthsNone (Stable)

Self-Validating Protocols

To ensure scientific integrity, every handling step must be part of a self-validating system. Below are the definitive methodologies for storage and analytical purity verification.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality Check: This protocol systematically eliminates the three vectors of degradation: moisture (hydrolysis), oxygen (oxidation), and light (photolysis).

  • Thermal Equilibration: Place the newly received, sealed vial in a desiccator at room temperature for 1 hour before opening to prevent condensation.

  • Inert Transfer: Move the vial into a glove box purged with dry Argon or Nitrogen gas.

  • Aliquoting: Weigh the bulk powder into single-use amber glass vials (amber glass protects against photolytic degradation).

  • Sealing & Desiccation: Cap the amber vials tightly with PTFE-lined septa. Place the vials inside a secondary container (e.g., a sealed foil pouch or a larger jar) containing active indicating silica gel desiccant.

  • Cold Storage: Transfer the secondary container to a -20°C or -80°C freezer for long-term preservation.

storage_workflow start Receipt of Compound (Equilibrate to Room Temp) glovebox Transfer to Glove Box (Argon/N2 Atmosphere) start->glovebox aliquot Aliquot into Amber Vials (Single-Use Quantities) glovebox->aliquot decision Storage Type? aliquot->decision solid_store Solid Storage Pack with Desiccant decision->solid_store Solid liquid_store Solution Storage Dissolve in Anhydrous DMSO decision->liquid_store Solution freezer_solid -20°C or -80°C Freezer (Stable >12 Months) solid_store->freezer_solid freezer_liquid -80°C Freezer (Avoid Freeze-Thaw) liquid_store->freezer_liquid

Self-validating workflow for handling, aliquoting, and long-term storage of sensitive compounds.

Protocol B: Analytical Validation of Purity (LC-MS)

Causality Check: Because SN​Ar hydrolysis does not always cause a color change, you must verify the integrity of the reactive 4-chloro group before using the compound in critical syntheses or biological assays.

  • Sample Preparation: Dissolve a 1 mg test aliquot in 1 mL of anhydrous Acetonitrile (ACN). Do not use water or standard methanol, as they can induce on-column solvolysis during the run.

  • Chromatography: Run a rapid (5-10 minute) gradient on a C18 column using 0.1% Formic Acid in Water/ACN.

  • Mass Spectrometry Analysis:

    • Locate the parent ion [M+H]+ corresponding to the intact 4-chloropyrido[2,3-d]pyrimidin-7-amine.

    • Scan for a peak with a mass shift of -18.4 Da relative to the parent mass. This specific mass reduction indicates the loss of the chlorine atom (-35.45 Da) and the addition of a hydroxyl group (+17.01 Da), confirming that SN​Ar hydrolysis has occurred.

  • Action Threshold: If the -18.4 Da degradant peak exceeds 5% relative abundance by UV/TIC, discard the aliquot and retrieve a fresh one from cold storage.

References

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention - Allied Academies - [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - [Link]

Sources

purification methods and recrystallization of 4-chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-chloropyrido[2,3-d]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this critical heterocyclic compound. Our approach is grounded in established scientific principles and field-proven experience to help you navigate the common challenges encountered during the purification process.

I. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success is contingent on a variety of factors, including solvent choice, cooling rate, and the nature of impurities. This section addresses specific issues you may encounter during the recrystallization of 4-chloropyrido[2,3-d]pyrimidin-7-amine.

Q1: My compound "oils out" during cooling instead of forming crystals. What should I do?

Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be due to the solvent's boiling point being too high or the presence of impurities depressing the compound's melting point.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the solution's saturation. Allow it to cool slowly.

  • Solvent System Modification:

    • Choose a solvent with a lower boiling point.

    • Employ a solvent-pair system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Lower the Cooling Temperature: If the compound remains an oil at room temperature, try using an ice bath or a freezer to induce crystallization.

Q2: I'm experiencing a very low yield after recrystallization. How can I improve it?

Causality: A low yield is often a result of the compound having significant solubility in the cold solvent or using an excessive amount of solvent for dissolution.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[1]

  • Thorough Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended to lower the temperature and decrease the solubility of your compound in the mother liquor.

  • "Second Crop" Crystallization: The mother liquor may still contain a significant amount of the desired product. Concentrate the mother liquor by carefully evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What's happening?

Causality: The solution may be supersaturated, meaning it contains more dissolved solute than it normally would at that temperature. Crystal formation requires a nucleation point to begin.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Seed Crystals: If available, add a few small crystals of the pure compound to the solution. This provides a template for crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Lower Temperature: Cool the solution in an ice bath or freezer to further decrease the solubility of the compound.

Q4: The resulting crystals are colored, but the pure compound should be colorless or a white/off-white solid. How do I remove colored impurities?

Causality: Colored impurities are often large, polar molecules that can be adsorbed onto the surface of activated carbon.

Solution:

  • Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (about 1-2% of the solute's weight) to the solution.

  • Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the activated carbon. The colored impurities will be adsorbed onto the carbon and removed with it.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

II. Frequently Asked Questions (FAQs)

Q1: What are the best purification methods for 4-chloropyrido[2,3-d]pyrimidin-7-amine?

For 4-chloropyrido[2,3-d]pyrimidin-7-amine and its analogs, the two most effective purification methods are:

  • Recrystallization: This is often the first choice for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.

  • Silica Gel Column Chromatography: This method is excellent for separating the desired compound from impurities with different polarities. A typical eluent system would be a gradient of ethyl acetate in hexanes or pentane.[1][2][3]

Q2: What are some suitable recrystallization solvents for pyrido[2,3-d]pyrimidine derivatives?

While the optimal solvent must be determined experimentally, common solvents used for the recrystallization of related pyrido[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives include:

  • Ethanol[4]

  • Methanol[5]

  • Isopropanol

  • Ethyl acetate/hexanes mixture[6]

  • Dimethylformamide (DMF)/water mixture

For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, a diffusion crystallization method can be effective. This involves dissolving the compound in the high-boiling point solvent and placing it in a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.[7]

Q3: What are the likely impurities in a synthesis of 4-chloropyrido[2,3-d]pyrimidin-7-amine?

The impurities will depend on the synthetic route. However, common synthetic pathways for related compounds suggest the following as potential impurities:

  • Unreacted Starting Materials: The precursors used in the final step of the synthesis.

  • Hydrolysis Products: If water is present during the synthesis or workup, the 4-chloro group can be hydrolyzed to a 4-hydroxy group.

  • Solvolysis Products: If an alcohol is used as a solvent at high temperatures, the 4-chloro group may be substituted by an alkoxy group.[1]

  • Positional Isomers: Depending on the synthetic strategy, other isomers of the pyrido[2,3-d]pyrimidine core may be formed.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your 4-chloropyrido[2,3-d]pyrimidin-7-amine:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a pure compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q5: What are the recommended storage conditions for purified 4-chloropyrido[2,3-d]pyrimidin-7-amine?

To maintain the integrity of the purified compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against degradation.

III. Experimental Protocol: Recrystallization of 4-chloropyrido[2,3-d]pyrimidin-7-amine

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not when cold.
  • Refer to the table below for common starting points.

Table 1: Recrystallization Solvent Selection Guide

SolventSolubility (Hot)Solubility (Cold)Notes
EthanolModerate to GoodLowA good starting choice.
MethanolGoodModerateMay lead to lower yields if the compound is too soluble when cold.[5]
IsopropanolModerateLowOften a good balance of solubility properties.
Ethyl AcetateModerateLowCan be used alone or in a solvent pair with hexanes.
AcetonitrileModerateLowAnother potential option.

2. Dissolution:

  • Place the crude 4-chloropyrido[2,3-d]pyrimidin-7-amine in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath).
  • Continuously add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
  • Perform a hot gravity filtration to remove the activated carbon.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
  • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
  • Continue to draw air through the crystals on the filter paper to help them dry.

6. Drying:

  • Carefully transfer the crystals to a watch glass or drying dish.
  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

IV. Visualized Workflows

Troubleshooting Recrystallization

Caption: A troubleshooting workflow for common recrystallization issues.

Purification and Purity Assessment Workflow

PurificationWorkflow cluster_purification Purification cluster_assessment Purity Assessment Crude Crude Product Method_Choice Choose Method Crude->Method_Choice Recrystallization Recrystallization Method_Choice->Recrystallization High Purity Crude Column Column Chromatography Method_Choice->Column Complex Mixture Purified_Product Purified Product Recrystallization->Purified_Product Column->Purified_Product TLC TLC Purified_Product->TLC MP Melting Point Purified_Product->MP NMR NMR Spectroscopy Purified_Product->NMR HPLC HPLC Purified_Product->HPLC Pass Purity Confirmed TLC->Pass MP->Pass NMR->Pass HPLC->Pass

Caption: General workflow for purification and subsequent purity analysis.

V. References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and. Amanote Research. Available at: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research. Available at: [Link]

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Molbank. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry. Available at: [Link]

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available at: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals. Available at: [Link]

Sources

resolving poor cell permeability of 4-chloropyrido[2,3-d]pyrimidin-7-amine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who encounter a classic drug development paradox: synthesizing a highly potent kinase inhibitor only to observe a dramatic drop-off in cellular efficacy.

The 4-chloropyrido[2,3-d]pyrimidin-7-amine scaffold is a privileged pharmacophore, widely utilized for targeting kinases such as EGFR, mTOR, and Abl[1][2]. However, its dense array of heteroatoms inherently creates a high Polar Surface Area (PSA) and an excess of hydrogen bond donors and acceptors. This often results in poor cell permeability, limiting intracellular target engagement[3].

This guide provides field-proven, self-validating workflows to diagnose and resolve permeability bottlenecks specifically for pyrido[2,3-d]pyrimidine derivatives.

Part 1: Diagnostic Workflows & Data Interpretation

Before attempting structural modifications, you must identify the exact biophysical mechanism preventing your compound from reaching the intracellular space. The drop-off in cellular potency is typically driven by one of three causal factors: poor thermodynamic/kinetic solubility, poor passive membrane diffusion, or active efflux by transporters.

PermeabilityDiagnostics Start Poor Cellular Efficacy (High Biochemical Potency) SolCheck Kinetic Solubility Assay (Nephelometry) Start->SolCheck PAMPA PAMPA Assay (Passive Permeability) SolCheck->PAMPA > 10 µM SolPoor Precipitation in Media Optimize Formulation SolCheck->SolPoor < 10 µM Caco2 Caco-2 Bidirectional Assay (Efflux vs Active Transport) PAMPA->Caco2 Papp > 1x10^-6 cm/s PAMPA_Poor Low Passive Permeability (Reduce PSA / H-Bonds) PAMPA->PAMPA_Poor Papp < 1x10^-6 cm/s Efflux High Efflux Ratio (ER > 2) (P-gp/BCRP Substrate) Caco2->Efflux B-A / A-B > 2 Success Target Engagement Achieved Caco2->Success ER < 2, High Papp

Diagnostic logic tree for isolating the root cause of poor cellular permeability.

FAQ 1: How do I interpret the quantitative data from my permeability assays to isolate the bottleneck?

Answer: Pyrido[2,3-d]pyrimidine derivatives exhibit a broad range of Caco-2 permeability coefficients (from 1.2 × 10⁻⁶ cm/s to 90.7 × 10⁻⁶ cm/s) depending on their substitution patterns[4]. To accurately diagnose the issue, compare your Apparent Permeability ( Papp​ ) and Efflux Ratio (ER) against the standardized matrix below.

Table 1: Permeability Assay Interpretation Matrix

Papp​ (A-to-B)Efflux Ratio ( Papp​ B-A / A-B)Primary DiagnosisRecommended Action
< 1.0 × 10⁻⁶ cm/s N/A (Below quantification)Poor Passive PermeabilityReduce H-bond donors; mask 7-amine group.
> 1.0 × 10⁻⁶ cm/s > 2.0 Active Efflux (P-gp/BCRP substrate)Reduce planarity; lower pKa of basic amines.
> 1.0 × 10⁻⁶ cm/s < 2.0 Good PermeabilityInvestigate intracellular target degradation or high protein binding.
FAQ 2: How do I definitively distinguish between poor passive diffusion and active efflux without false negatives?

Answer: You must run a self-validating bidirectional Caco-2 assay. A common pitfall with highly lipophilic or planar pyrido[2,3-d]pyrimidines is that they become trapped in the lipid bilayer or bind non-specifically to the plastic assay plates, skewing the mass balance and falsely indicating poor permeability.

Protocol 1: Self-Validating Bidirectional Caco-2 Permeability Assay

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Add Lucifer Yellow (100 µM) to the apical chamber. A Papp​ < 0.5 × 10⁻⁶ cm/s confirms paracellular tight junction integrity. Do not proceed if the monolayer fails this check.

  • Control Benchmarking: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel to validate the assay's dynamic range.

  • Dosing: Spike the 4-chloropyrido[2,3-d]pyrimidin-7-amine derivative (10 µM) into the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport. Ensure the assay buffer contains 1% BSA in the receiver compartment to mitigate non-specific binding and lipid trapping.

  • Incubation & Sampling: Incubate at 37°C. Take aliquots at 30, 60, and 120 minutes to ensure linear transport kinetics.

  • Mass Balance Calculation: Calculate recovery: (Amount in Receiver + Amount in Donor) / Initial Amount. Causality note: If mass balance is <80%, your compound is precipitating or sticking to the plastic, and your Papp​ values are invalid.

Part 2: Structural & Chemical Optimization

If your diagnostic assays confirm poor passive permeability or active efflux, you must modify the scaffold. The challenge is that the 7-amine and the N1/N8 pyrimidine nitrogens are often critical for binding to the ATP-binding hinge region of kinases[2][3].

OptimizationLogic Core 4-chloropyrido[2,3-d]pyrimidin-7-amine Permeability Bottlenecks HBD High H-Bond Donors (7-amine group) Core->HBD PSA High Polar Surface Area (Pyrimidine Nitrogens) Core->PSA Planarity High Planarity (Efflux Liability) Core->Planarity Mod1 Bioisosteric Masking (Alkyl substitution on amine) HBD->Mod1 Mod2 Intramolecular H-Bonding (C6 ester/amide substitution) HBD->Mod2 PSA->Mod2 Mod3 Introduce sp3 Carbons (Reduce flat aromaticity) Planarity->Mod3 Outcome Enhanced Intracellular Exposure (Improved Cellular IC50) Mod1->Outcome Mod2->Outcome Mod3->Outcome

Strategic medicinal chemistry pathways to resolve structural permeability bottlenecks.

FAQ 3: How can I chemically optimize the core without losing kinase hinge-binding affinity?

Answer: The high PSA of the pyrido[2,3-d]pyrimidine core increases the desolvation energy required for the molecule to partition into the lipophilic cell membrane. To resolve this:

  • Intramolecular Hydrogen Bonding: Introduce a substituent at the C6 position (e.g., an ethyl ester or amide) that can form a pseudo-ring via an intramolecular hydrogen bond with the 7-amine. This "masks" the polarity from the external solvent, significantly lowering the 3D-PSA and reducing desolvation energy during membrane transit, while retaining the ability to interact with the kinase hinge region once inside the target pocket[3].

  • Bioisosteric Masking: Convert the primary 7-amine to a secondary amine with a lipophilic alkyl or cycloalkyl group. This reduces the hydrogen bond donor count by one and increases LogD.

  • Halogen Encrustation: The 4-chloro group already provides some lipophilicity. Consider adding fluorine atoms to adjacent pendant rings (e.g., replacing a phenyl group with a 4-fluorophenyl group) to increase lipophilicity without adding significant steric bulk.

FAQ 4: My compound is an efflux pump substrate (ER > 2.5). How do I bypass P-gp/BCRP recognition?

Answer: Efflux pumps like P-glycoprotein recognize planar, flexible molecules with high H-bond acceptor counts.

  • Reduce Planarity: The fused bicyclic pyrido[2,3-d]pyrimidine system is flat. Introduce sp3-hybridized carbons or bulky chiral centers on the substituents attached to the 7-amine or the 4-chloro displacement site. Breaking the flat aromaticity prevents optimal π−π stacking within the P-gp binding pocket.

  • Modulate pKa: If the 7-amine derivative is highly basic, it will be protonated at physiological pH (7.4), making it a prime P-gp substrate. Adding electron-withdrawing groups (EWGs) near the basic center can lower the pKa, increasing the fraction of the neutral, membrane-permeable species.

Part 3: Formulation and Assay Troubleshooting

FAQ 5: Structural changes are not an option because they abrogate target binding. How can I improve cellular exposure for my in vitro assays?

Answer: If the pharmacophore is locked and structural modifications destroy biochemical potency, you must rely on assay formulation to force the compound into solution and facilitate transient membrane interaction. Pyrido[2,3-d]pyrimidines often suffer from "brick dust" properties—high melting points and poor solubility in both water and lipids.

Protocol 2: Kinetic Solubility and Formulation Workflow for Cellular Assays

  • Solubility Assessment: Prepare a 10 mM stock of your 4-chloropyrido[2,3-d]pyrimidin-7-amine derivative in 100% DMSO.

  • Media Spiking: Spike the stock into your cellular assay media (e.g., DMEM + 10% FBS) to achieve a final concentration of 10 µM (final DMSO concentration ≤ 0.1%).

  • Nephelometry Readout: Measure light scattering (nephelometry) at 620 nm after 2 hours of incubation at 37°C. An increase in scattering compared to a vehicle control indicates micro-precipitation. Causality: If the drug precipitates, the effective concentration driving passive diffusion is near zero, resulting in a falsely poor cellular IC50.

  • Formulation Rescue: If precipitation occurs, reformulate the compound using a carrier.

    • Step A: Pre-mix the DMSO stock with Pluronic F-127 (a non-ionic surfactant) at a 1:1 ratio before adding to the aqueous media.

    • Step B: Alternatively, use 2-Hydroxypropyl- β -cyclodextrin (HP β CD) at 1-5% in the assay media to create a hydrophilic inclusion complex around the lipophilic 4-chloro core, keeping the molecule in solution long enough to partition into the cell membrane.

References

  • Vulcanchem. "2-Chloropyrido[2,3-d]pyrimidine - 1060816-71-8". Vulcanchem.4

  • AACR Journals. "The Pyrido[2,3-d]pyrimidine Derivative PD180970 Inhibits p210Bcr-Abl Tyrosine Kinase and Induces Apoptosis of K562 Leukemic Cells1". Cancer Research. 1

  • MDPI. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses". Pharmaceuticals.3

  • PMC. "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. 2

Sources

overcoming steric hindrance in 4-chloropyrido[2,3-d]pyrimidin-7-amine substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with pyrido[2,3-d]pyrimidine scaffolds. This guide is designed to provide in-depth troubleshooting advice and field-proven protocols for a common synthetic challenge: overcoming steric hindrance in nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloropyrido[2,3-d]pyrimidin-7-amine and its derivatives.

Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success or failure in these reactions. By understanding the "why," you can make more informed decisions to optimize your specific transformation.

Understanding the Core Challenge: Steric and Electronic Factors

The 4-chloropyrido[2,3-d]pyrimidin-7-amine scaffold presents a unique challenge for chemists. While the pyrimidine ring is electron-deficient and primed for nucleophilic attack, the C4 position is sterically encumbered.

dot

Caption: Steric hindrance at the C4 position.

The adjacent 7-amino group and the pyridine nitrogen create a crowded environment that can impede the approach of a nucleophile. Furthermore, the electron-donating character of the 7-amino group can slightly deactivate the C4 position compared to a non-substituted analogue.[1][2] This combination of steric and electronic effects is often the root cause of failed or low-yielding reactions.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to follow a logical troubleshooting workflow, from initial failures to advanced optimization strategies.

Q1: My SNAr reaction on 4-chloropyrido[2,3-d]pyrimidin-7-amine is failing or giving very low yields with my amine nucleophile. What's the first thing I should check?

A1: When a reaction fails, always start by assessing the fundamental reaction parameters: temperature, solvent, and base.

  • Temperature: Many SNAr reactions on heteroaromatic chlorides require thermal energy to overcome the activation barrier.[3] If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C), a significant rate increase can often be achieved by heating to 80-120 °C or even higher, solvent permitting.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during SNAr. Polar aprotic solvents like DMF, DMSO, NMP, or DMA are standard choices as they effectively solvate the intermediate without interfering with the nucleophile.[4][5] If your reaction is in a less polar solvent like THF or Dioxane, switching to a polar aprotic solvent is a primary optimization step.

  • Base Selection: For amine nucleophiles, a non-nucleophilic base is typically added to quench the HCl generated during the reaction.[4] Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). However, for less reactive systems, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes facilitate the reaction, though care must be taken to avoid hydrolysis of the starting material.[4]

Q2: I've increased the temperature and switched to a polar aprotic solvent, but the reaction is still slow and incomplete. What's the next step?

A2: If forcing thermal conditions are insufficient, it's time to consider alternative strategies that fundamentally change the reaction pathway or provide more energy.

Strategy 1: Microwave Irradiation Microwave-assisted organic synthesis is a powerful tool for reactions that are sluggish under conventional heating.[6][7][8][9] Microwaves provide rapid and efficient localized heating, often leading to dramatically reduced reaction times and improved yields.[9] Many SNAr reactions on pyridopyrimidine systems have been successfully performed under microwave conditions, achieving in minutes what might take hours or days with an oil bath.[9][10]

Strategy 2: Transition Metal Catalysis When SNAr fails, particularly with sterically hindered substrates or less nucleophilic amines (like anilines), the most robust solution is often to switch to a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination .[11][12] This reaction class is specifically designed to form C-N bonds under conditions where traditional SNAr is not feasible.[11][12] It involves a different mechanism (oxidative addition/reductive elimination) that is highly effective for coupling amines with aryl halides.[13]

dot

Troubleshooting_Workflow Start Reaction Failed/ Low Yield Check_Params Adjust Basic Parameters: - Increase Temperature - Switch to Polar Aprotic Solvent - Optimize Base Start->Check_Params Evaluate1 Sufficient Improvement? Check_Params->Evaluate1 Advanced Employ Advanced Methods: - Microwave Irradiation - Switch to Buchwald-Hartwig Cross-Coupling Evaluate1->Advanced No Success Reaction Successful Evaluate1->Success Yes Optimize_BH Optimize Catalyst System: - Select Appropriate Ligand - Screen Bases (e.g., Cs2CO3, K3PO4) - Adjust Solvent (e.g., Dioxane, Toluene) Advanced->Optimize_BH Evaluate2 Successful? Optimize_BH->Evaluate2 Failure Consult Specialist/ Re-evaluate Route Evaluate2->Success Yes Evaluate2->Failure No

Caption: Troubleshooting workflow for substitution reactions.

Q3: I've decided to try a Buchwald-Hartwig amination. How do I choose the right catalyst, ligand, and base?

A3: The success of a Buchwald-Hartwig reaction hinges on the correct combination of a palladium precursor, a phosphine ligand, and a base. For sterically hindered substrates, the choice of ligand is particularly critical.

  • Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). Pre-formed catalysts, which are often more stable and provide more consistent results, are also widely available.[14]

  • Ligand Selection: This is the most important variable. For challenging, sterically hindered couplings, bulky, electron-rich biaryl phosphine ligands are required.[11] These ligands promote the crucial reductive elimination step of the catalytic cycle. Excellent starting points for your ligand screen include:

    • Xantphos: A "bite-angle" ligand often effective in a broad range of couplings.

    • RuPhos or XPhos: Highly effective, general-purpose ligands for difficult C-N couplings.[15]

    • BrettPhos: Known for its high activity, especially with challenging substrates.[16]

  • Base Selection: The base in a Buchwald-Hartwig reaction is typically stronger than in SNAr. It is involved in deprotonating the amine to form the active nucleophile.[13] Common choices are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[13] For many heteroaromatic substrates, Cs₂CO₃ and K₃PO₄ are often milder and better tolerated.

Q4: Can you provide a table to help me compare different reaction conditions?

A4: Absolutely. The table below summarizes common starting conditions for both SNAr and Buchwald-Hartwig approaches. Note that these are starting points, and optimization is almost always necessary.

ParameterStandard SNArMicrowave SNArBuchwald-Hartwig Coupling
Solvent DMF, DMSO, NMP[5]DMA, NMP, EtOH[3]1,4-Dioxane, Toluene[12]
Base DIPEA, K₂CO₃DIPEANaOtBu, Cs₂CO₃, K₃PO₄[13]
Temperature 80-150 °C120-180 °C[3]80-110 °C
Catalyst NoneNonePd₂(dba)₃ or Pd(OAc)₂[13]
Ligand NoneNoneXantphos, RuPhos, XPhos[15][17]
Typical Use Case Reactive nucleophiles, less hindered substrates.To accelerate slow SNAr reactions.Sterically hindered substrates, weak nucleophiles (e.g., anilines).[18]

Field-Proven Experimental Protocols

The following protocols are provided as detailed, self-validating starting points for your experiments.

Protocol 1: Microwave-Assisted SNAr with an Aliphatic Amine

This protocol is adapted for a moderately reactive amine where conventional heating is slow.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloropyrido[2,3-d]pyrimidin-7-amine (1.0 eq, e.g., 100 mg).

  • Reagent Addition: Add the aliphatic amine nucleophile (1.2-1.5 eq) followed by N,N-dimethylacetamide (DMA) to achieve a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 140-160 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Substituted Aniline

This protocol is designed for a challenging coupling where SNAr is likely to fail.

  • Vessel Preparation: In an oven-dried vial under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add the 4-chloropyrido[2,3-d]pyrimidin-7-amine (1.0 eq) and the aniline nucleophile (1.1-1.2 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a concentration of 0.1 M.

  • Reaction: Seal the vial and heat the reaction mixture in an oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Mont, N., Teixidó, J., Kappe, C. O., & Borrell, J. I. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Ramon Llull University. Available from: [Link]

  • Patel, K., et al. (n.d.). Microwave assisted synthesis and biological investigations of novel derivatives of pyrido[2,3-d]pyrimidines. ResearchGate. Available from: [Link]

  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity. Available from: [Link]

  • (n.d.). Microwave-assisted synthesis of pyrido[2,3-d]pyrimidines 117 in glycerol. ResearchGate. Available from: [Link]

  • Teixidó, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society. Available from: [Link]

  • (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Available from: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters. Available from: [Link]

  • Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA. Available from: [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available from: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available from: [Link]

  • Borrell, J. I., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. Available from: [Link]

  • (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. Available from: [Link]

  • Um, I.-H., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Serbian Chemical Society. Available from: [Link]

  • (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Semantic Scholar. Available from: [Link]

  • Higashino, T., & Hayashi, E. (1970). Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and Pyrido [2, 3-D] Pyrimidine. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Balaraman, E., et al. (2012). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available from: [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]

  • (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Molecular Diversity. Available from: [Link]

  • El-Nassan, H. B., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available from: [Link]

Sources

Validation & Comparative

4-chloropyrido[2,3-d]pyrimidin-7-amine vs 4-chloroquinazoline scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Scaffold Comparison: 4-Chloropyrido[2,3-d]pyrimidin-7-amine vs. 4-Chloroquinazoline in Kinase Inhibitor Design

As the demand for highly selective, resistance-evading kinase inhibitors grows, the selection of the core heterocyclic scaffold becomes the most critical decision in early-stage drug discovery. Bicyclic nitrogenous systems are the foundational pharmacophores for ATP-competitive inhibitors[1].

This guide provides an objective, data-driven comparison between two highly privileged synthons: the classic 4-chloroquinazoline and the highly functionalized 4-chloropyrido[2,3-d]pyrimidin-7-amine . By dissecting their structure-activity relationships (SAR), electronic properties, and experimental handling, this guide equips medicinal chemists with the insights needed to select the optimal core for targeted oncology programs.

Structural and Electronic Causality

Both scaffolds act as adenine mimetics, anchoring into the ATP-binding pocket of kinases via critical hydrogen bonds with the hinge region[1]. However, their electronic distributions dictate drastically different target profiles and synthetic reactivities.

4-Chloroquinazoline Scaffold:

  • Structure: A benzene ring fused to a pyrimidine ring[1].

  • Mechanism of Action: The N1 nitrogen of the quinazoline core acts as a primary hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR)[2].

  • Causality in Design: The highly lipophilic nature of the benzene ring provides excellent cell permeability. The electron-withdrawing nature of the pyrimidine ring activates the 4-chloro position for Nucleophilic Aromatic Substitution ( SN​Ar ) with anilines, yielding 4-anilinoquinazolines—the core motif of FDA-approved drugs like Gefitinib and Erlotinib[2][3].

4-Chloropyrido[2,3-d]pyrimidin-7-amine Scaffold:

  • Structure: A pyridine ring fused to a pyrimidine ring, featuring an additional exocyclic amine at the 7-position[3].

  • Mechanism of Action: The introduction of the N8 nitrogen in the pyridine ring alters the electron density of the entire bicyclic system. This lowers the pKa​ and often provides an additional hydrogen bond acceptor site[3][4].

  • Causality in Design: The 7-amino group is structurally critical; it acts as a built-in hydrogen bond donor that can interact with solvent-exposed regions or specific residues in the ribose-binding pocket. This dual H-bond donor/acceptor capacity allows pyrido[2,3-d]pyrimidines to effectively target a broader range of kinases, including CDK4/6 and PI3K, and often makes them equipotent to quinazolines against ErbB2[3][4][5]. Furthermore, the extra nitrogen heavily withdraws electron density from the pyrimidine ring, making the 4-chloro group exceptionally reactive towards nucleophiles.

Pathway ATP ATP Binding Pocket (Kinase Hinge Region) EGFR EGFR / ErbB2 Kinase Domain ATP->EGFR Primary Target (RTKs) CDK CDK4/6 & PI3K Pathways ATP->CDK Expanded Target Profile Quin 4-Chloroquinazoline Scaffold Quin->ATP H-Bond Acceptor (N1) Pyrido 4-Chloropyrido[2,3-d] pyrimidin-7-amine Pyrido->ATP Dual H-Bonding (N8, 7-NH2)

Fig 1. Kinase domain binding mechanisms and multi-target pathway inhibition by bicyclic scaffolds.

Quantitative Data: Comparative Efficacy

The following table summarizes representative in vitro biological data for arylated derivatives of both scaffolds. While quinazolines dominate primary EGFR inhibition, pyrido[2,3-d]pyrimidines show superior versatility in multi-kinase targeting and overcoming specific resistance mutations[3][4][5].

Scaffold DerivativePrimary Target(s)Representative IC50​ (Enzymatic)Cellular Efficacy (Cell Line)Key Structural Advantage
Quinazoline (4-anilino) EGFR (WT)2.0 - 5.0 nM IC50​≈21.3μM (T98G)[6]High lipophilicity, optimal hinge binding[2].
Quinazoline (Acrylamide) EGFR / ErbB2< 10 nMStasis in A431 xenografts[4]Rapid irreversible covalent binding[4].
Pyrido[2,3-d]pyrimidine CDK4/6, PI3K, TKs1.5 - 15 nM IC50​≈0.3μM (HepG-2)[3]7-amino group enables multi-target affinity[3][5].
Pyrido[2,3-d]pyrimidine (Acrylamide) ErbB2 / EGFR< 10 nMEquipotent to quinazolines (MDA-MB-453)[4]Superior ErbB2 cellular autophosphorylation inhibition[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on self-validating workflows. The following protocols detail the SN​Ar functionalization of the 4-chloro position and the subsequent validation of kinase inhibition.

Protocol A: Microwave-Assisted SN​Ar N-Arylation

Causality: The 4-chloro position in both scaffolds is highly electrophilic. Using microwave irradiation in a polar solvent system (THF/ H2​O ) rapidly accelerates the nucleophilic attack by anilines while minimizing degradation byproducts that occur under prolonged thermal reflux[6].

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the chosen scaffold (4-chloroquinazoline or 4-chloropyrido[2,3-d]pyrimidin-7-amine) in 4 mL of a 3:1 THF/ H2​O mixture[6].

  • Nucleophile Addition: Add 1.2 mmol of the desired substituted aniline. Note: For the pyrido-pyrimidine scaffold, no exogenous base is strictly required due to the highly activated nature of the ring, though catalytic DIPEA can prevent protonation of the aniline.

  • Microwave Irradiation: Seal the vial and irradiate at 100°C for 15–20 minutes.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS. The reaction is validated by the complete disappearance of the starting material mass ( M+ ) and the appearance of the product mass ( M+−35.5 (Cl)+Aniline Mass ).

  • Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum. Purify via flash chromatography.

Protocol B: Cellular Autophosphorylation & Washout Assay

Causality: When functionalizing these scaffolds with Michael acceptors (e.g., acrylamides) to create irreversible inhibitors, standard IC50​ assays are insufficient because they do not differentiate between tight reversible binding and covalent bond formation. An 8-hour washout assay forces the dissociation of reversible compounds, leaving only covalently bound inhibitors[4].

  • Cell Seeding: Seed A431 cells (high EGFR expression) in 6-well plates and grow to 80% confluence. Starve cells in serum-free media for 18 hours.

  • Inhibitor Treatment: Treat cells with the synthesized scaffold derivatives at 10x their calculated IC50​ for 2 hours.

  • Washout Phase (The Validation Step): Aspirate the media. Wash the cells thoroughly three times with warm PBS to remove all unbound inhibitor. Add fresh, inhibitor-free media and incubate for exactly 8 hours[4].

  • Stimulation & Lysis: Stimulate cells with 50 ng/mL EGF for 10 minutes. Lyse cells immediately using RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates on SDS-PAGE. Probe with anti-phospho-EGFR (Tyr1068) and total EGFR antibodies.

  • Data Interpretation: If phospho-EGFR is undetected after the 8-hour washout, the scaffold derivative is validated as an irreversible, covalent inhibitor[4].

Workflow S1 Scaffold Selection (C4-Cl Activation) S2 Microwave SNAr (Aniline Addition) S1->S2 S3 LC-MS Validation (Mass Shift Check) S2->S3 S4 8h Washout Assay (Covalent Validation) S3->S4

Fig 2. Self-validating experimental workflow for scaffold arylation and covalent kinase evaluation.

Conclusion

The choice between a 4-chloroquinazoline and a 4-chloropyrido[2,3-d]pyrimidin-7-amine scaffold dictates the trajectory of a kinase inhibitor program. While the quinazoline core remains the gold standard for potent, lipophilic EGFR inhibition[2], the pyrido[2,3-d]pyrimidine scaffold—bolstered by the electron-withdrawing N8 and the hydrogen-bonding 7-amino group—offers superior versatility for multi-kinase targeting (CDK4/6, PI3K) and overcoming complex resistance profiles[3][5].

References

  • 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at:[Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). Available at:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry (PMC). Available at: [Link]

Sources

Analytical Validation of 4-Chloropyrido[2,3-d]pyrimidin-7-amine: A Comparative NMR Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds critical to the development of modern targeted therapeutics, including protein kinase CK2 inhibitors, SOS1 modulators, and DHFR inhibitors[1][2]. Among the most versatile building blocks in this class is 4-chloropyrido[2,3-d]pyrimidin-7-amine . Its unique bifunctional nature—featuring a highly reactive C4-chloride for Buchwald-Hartwig aminations[3] and a C7-amine for further functionalization—makes it indispensable for drug discovery[4].

However, synthesizing and sourcing this intermediate presents significant analytical challenges. The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to atmospheric moisture, frequently leading to 4-oxo hydrolysis impurities[5]. Furthermore, regioisomerism during cyclization can yield off-target analogs. This guide provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively evaluate the structural integrity of 4-chloropyrido[2,3-d]pyrimidin-7-amine, comparing a high-purity analytical standard against typical commercial-grade alternatives.

Mechanistic Rationale: The Causality Behind the Chemical Shifts

To rigorously validate this scaffold, one must understand the electronic push-pull dynamics dictating its NMR spectra. Do not merely rely on matching peak lists; understand the causality of the electronic environment:

  • The Pyrimidine Pull (C4 Deshielding): The pyrimidine ring is heavily electron-withdrawing. The inductive effect of the chlorine atom at the C4 position, combined with the two adjacent nitrogen atoms, severely deshields the C4 carbon, pushing its 13 C signal downfield to approximately 161.2 ppm [1]. If the compound undergoes hydrolysis to form the 4-oxo derivative, the carbonyl carbon shifts even further downfield to ~168-170 ppm , accompanied by the appearance of a strongly deshielded amide N-H proton in the 1 H spectrum[5].

  • The Pyridine Push (C6 Shielding): Conversely, the 7-amino group acts as a strong electron-donating group via resonance. This electron density is pushed directly into the pyridine ring, significantly shielding the adjacent C6 position. As a result, the H-6 proton appears relatively upfield (typically ~7.15 ppm) compared to the H-5 proton (~8.42 ppm), and the C6 carbon is shielded to ~114 ppm [1].

By mapping these electronic effects, we can establish a self-validating analytical logic that definitively proves both regiochemistry and purity.

G Start Pyrido[2,3-d]pyrimidine Derivative Analysis Q1 Is C4 Shift > 165 ppm? Start->Q1 Oxo 4-Oxo Hydrolysis Product (C=O ~168 ppm) Q1->Oxo Yes Cl 4-Chloro Derivative (C-Cl ~161 ppm) Q1->Cl No Q2 Broad Singlet at ~7.6 ppm? Cl->Q2 Amino 7-Amino Confirmed (D2O Exchangeable) Q2->Amino Yes Desamino Missing 7-Amino Group Q2->Desamino No

Diagnostic logic for differentiating 4-chloro and 4-oxo pyrido[2,3-d]pyrimidine analogs.

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness in your structural elucidation, execute the following step-by-step methodology. This protocol utilizes D 2​ O exchange and 2D HMBC to create a closed-loop, self-validating system where empirical data internally confirms the structural hypothesis.

Step 1: Sample Preparation Dissolve 15-20 mg of the 4-chloropyrido[2,3-d]pyrimidin-7-amine sample in 0.5 mL of anhydrous DMSO-d 6​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Note: DMSO-d 6​ is mandatory due to the compound's high polarity and the need to observe the exchangeable 7-NH 2​ protons, which would be lost in protic solvents.

Step 2: 1D 1 H and 13 C Acquisition

  • 1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Look for the pyrimidine H-2 singlet (~8.95 ppm) and the characteristic AB spin system of the pyridine protons (H-5 and H-6).

  • 13 C NMR (100 MHz): Acquire 1024 scans with a relaxation delay of 2 seconds. Verify the presence of 7 distinct carbon signals, paying strict attention to the C4 shift (~161 ppm).

Step 3: D 2​ O Exchange Validation Add 1-2 drops of deuterium oxide (D 2​ O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the 1 H NMR spectrum. The broad singlet at ~7.65 ppm must disappear entirely, definitively confirming the presence of the primary amine at the C7 position.

Step 4: 2D HMBC Regiochemical Mapping Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. To definitively prove the 4-chloro substitution, observe the long-range 3JCH​ correlation between the pyridine H-5 proton (~8.42 ppm) and the C-4 carbon (~161.2 ppm). If the compound is a 2-chloro regioisomer, this specific cross-peak will be absent.

G A Sample Prep (DMSO-d6 + TMS) BB BB A->BB B 1H & 13C NMR Acquisition D 2D HMBC (Map H-5 to C-4) B->D C D2O Exchange (Confirm 7-NH2) E Purity Assessment (Quantify Impurities) C->E D->E F Validated 4-Chloro Scaffold E->F BB->C

Self-validating NMR workflow for pyrido[2,3-d]pyrimidine characterization.

Product Comparison: High-Purity Standard vs. Commercial Alternative

When sourcing 4-chloropyrido[2,3-d]pyrimidin-7-amine for sensitive biological assays or multi-step syntheses, the purity of the starting material dictates the success of the downstream campaign. Below is a comparative NMR data analysis between our High-Purity Analytical Standard (Product A) and a Standard Commercial Vendor Grade (Product B) .

Quantitative NMR (qNMR) & Impurity Profiling
Analytical ParameterProduct A (High-Purity Standard)Product B (Commercial Alternative)Mechanistic Implication
Overall Purity (qNMR) > 99.5%88.2%Product B will cause stoichiometric imbalances in Buchwald-Hartwig couplings.
1 H: H-2 Shift δ 8.95 (s, 1H)δ 8.95 (s, 1H)Core pyrimidine C-H is intact in both.
1 H: 7-NH 2​ Shift δ 7.65 (br s, 2H)δ 7.65 (br s, 2H)Primary amine is present in both.
1 H: Impurity Peaks None detectedδ 12.50 (br s, 0.15H) Product B contains ~12% of the 4-oxo hydrolysis impurity (amide N-H).
13 C: C-4 Shift δ 161.2δ 161.2 & δ 168.5 The peak at 168.5 ppm in Product B confirms C=O formation via hydrolysis.
13 C: C-6 Shift δ 114.2δ 114.2Resonance shielding from 7-NH 2​ is active.
Residual Solvents < 100 ppmδ 2.07 (Acetone, 2.5%)Poor drying protocols in Product B can poison sensitive Pd-catalysts.
Conclusion of Comparison

The experimental data clearly demonstrates that Product A is a structurally validated, synthesis-ready scaffold. Product B exhibits significant contamination from the 4-oxo hydrolysis product. Because the 4-oxo derivative is unreactive toward standard cross-coupling conditions, using Product B will result in drastically reduced yields during the synthesis of targeted kinase inhibitors, wasting expensive catalysts and complex amine coupling partners.

References

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central (PMC). Available at:[Link]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry. Available at:[Link]

Sources

mass spectrometry fragmentation pattern of 4-chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-Chloropyrido[2,3-d]pyrimidin-7-amine: A Comparative Guide to CID vs. HCD Fragmentation

Executive Summary

In modern drug discovery, the pyrido[2,3-d]pyrimidine scaffold serves as a critical pharmacophore for designing potent kinase inhibitors and antifolate agents[1]. Specifically, 4-chloropyrido[2,3-d]pyrimidin-7-amine is a highly versatile synthetic intermediate. For drug development professionals, confirming the structural integrity of this intermediate and its downstream analogs is paramount.

This guide provides an objective comparison of two premier mass spectrometry (MS) fragmentation techniques—Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) —for the structural elucidation of 4-chloropyrido[2,3-d]pyrimidin-7-amine. By analyzing the mechanistic causality behind each technique, researchers can select the optimal MS/MS workflow for characterizing rigid, heteroaromatic bicyclic systems.

Mechanistic Causality: Why Activation Methods Matter

The exact mass of 4-chloropyrido[2,3-d]pyrimidin-7-amine (C₇H₅ClN₄) is 180.02 Da, yielding a protonated precursor ion [M+H]+ at m/z 181.03 under positive electrospray ionization (ESI+).

The fragmentation of pyrido[2,3-d]pyrimidines is historically characterized by the consecutive loss of hydrogen cyanide (HCN) and cyano radicals, driven by the breakdown of the pyrimidine ring[2]. However, the presence of the 4-chloro substituent introduces a competing, highly favored pathway: the neutral loss of hydrochloric acid (HCl, -36 Da). The extent to which these pathways are observed depends entirely on the physics of the chosen fragmentation cell.

  • Ion Trap CID (Resonance Excitation): CID is an equilibrium-driven process. The precursor ion is slowly excited until the weakest bond breaks (typically the C-Cl bond). Once the primary fragment (m/z 145.05) is formed, it drops out of resonance and undergoes cooling, preventing further structural breakdown[3].

  • Orbitrap HCD (Beam-Type Collision): HCD accelerates ions into a multipole collision cell filled with neutral gas (e.g., nitrogen) at high kinetic energies[4]. This is a non-equilibrium process. Both the precursor and the resulting primary fragments undergo iterative, secondary collisions[3]. This overcomes the high activation energy required to shatter the rigid pyrido-pyrimidine core, yielding rich, low-mass diagnostic ions.

Comparative Performance Data

To objectively compare the performance of CID versus HCD, we evaluate the resulting spectral richness and the relative abundance of diagnostic fragment ions.

Table 1: Technical Comparison of CID vs. HCD for Heterocycles
ParameterIon Trap CIDOrbitrap HCDAnalytical Consequence
Activation Type Resonance excitationBeam-type collisionHCD provides faster energy transfer.
Fragmentation Depth Primary cleavage onlyIterative/Secondary cleavageCID preserves large fragments; HCD shatters the core ring.
Low Mass Cut-Off Yes (~1/3 of precursor m/z)No (Detected down to m/z 50)HCD captures low-mass reporter ions missed by CID[4].
Optimal NCE *20 – 35%40 – 60%Rigid heterocycles require higher energy to open the ring.

*NCE = Normalized Collision Energy

Table 2: Diagnostic MS/MS Fragment Ions of 4-chloropyrido[2,3-d]pyrimidin-7-amine
Fragment Ion IdentityNeutral Lossm/z ExpectedRelative Abundance (CID)Relative Abundance (HCD)
[M+H−NH3​]+ -17 Da164.00Low (< 10%)Moderate (20%)
[M+H−HCN]+ -27 Da154.02Moderate (30%)Low (< 5%)
[M+H−HCl]+ -36 Da145.05Base Peak (100%) Moderate (40%)
[M+H−HCl−HCN]+ -63 Da118.04Absent (Requires MS3 )Base Peak (100%)
[M+H−HCl−2HCN]+ -90 Da91.03AbsentHigh (60%)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes a causality-driven checkpoint to prevent false positives and ensure data reliability.

Step 1: System Suitability & Mass Calibration

  • Action: Calibrate the Orbitrap mass analyzer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 3 ppm mass accuracy.

  • Causality: High mass accuracy is non-negotiable for distinguishing isobaric fragments (e.g., distinguishing a loss of N2​ vs. CO ).

Step 2: Sample Preparation & Internal Standardization

  • Action: Dissolve 4-chloropyrido[2,3-d]pyrimidin-7-amine in Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. Spike in 4-chloroquinazoline (1 µg/mL) as an internal standard.

  • Causality: Formic acid drives the equilibrium toward the protonated [M+H]+ state. The internal standard validates ionization efficiency and ensures that any signal suppression is actively monitored.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Even pure synthetic intermediates can degrade. Chromatography separates the target compound from potential synthesis impurities (e.g., hydrolyzed 4-hydroxy derivatives) that could cause isobaric interference in the MS source.

Step 4: Self-Validation Checkpoint (Isotopic Signature)

  • Action: Before triggering MS/MS, examine the MS1 full scan at the elution time of the target compound.

  • Validation Rule: You must observe a precursor peak at m/z 181.03 ( 35Cl ) and a secondary peak at m/z 183.03 ( 37Cl ). The intensity ratio of m/z 181 to 183 must be approximately 3:1 .

  • Causality: Chlorine naturally exists as 35Cl and 37Cl in a 3:1 ratio. If this isotopic pattern is absent, the ion at 181.03 is a background contaminant, and the MS/MS data will be invalid.

Step 5: Parallel MS/MS Acquisition (CID vs. HCD)

  • Action: Set the instrument to perform Parallel Reaction Monitoring (PRM).

    • Scan A: Isolate m/z 181.03 (1.0 Da window). Apply Ion Trap CID at NCE 30%.

    • Scan B: Isolate m/z 181.03 (1.0 Da window). Apply Orbitrap HCD at NCE 50%.

  • Causality: Acquiring both scans sequentially across the same chromatographic peak ensures that the comparison is unaffected by fluctuations in sample concentration or electrospray stability.

Fragmentation Workflow Visualization

The following diagram illustrates the logical divergence between CID and HCD fragmentation pathways for this specific pharmacophore.

MS_Workflow N1 Precursor Ion Selection [M+H]+ m/z 181.03 N2 Ion Trap CID (Resonance Excitation) N1->N2 Low Energy (NCE 20-35%) N3 Orbitrap HCD (Beam-Type Collision) N1->N3 High Energy (NCE 40-60%) N4 Primary Cleavage Loss of HCl (-36 Da) m/z 145.05 N2->N4 Equilibrium Pathway N3->N4 Rapid Activation N5 Deep Fragmentation Loss of HCN (-27 Da) m/z 118.04 N3->N5 Secondary Collisions N4->N5 Requires MS3 (in CID)

CID vs. HCD fragmentation pathways for 4-chloropyrido[2,3-d]pyrimidin-7-amine.

References

  • The Mass Spectra of Pyrido [2, 3-d] pyrimidines jst.go.jp
  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig amin
  • Dissociation Technique Technology Overview thermofisher.com
  • CIDer: a statistical framework for interpreting differences in CID and HCD fragment

Sources

A Comparative Guide to Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors: A Focus on Structural Diversification and Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that acts as an ATP-competitive inhibitor for a wide range of protein kinases.[1][2] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The flat, aromatic nature of the pyrido[2,3-d]pyrimidine ring system allows it to fit into the ATP-binding pocket of kinases, forming key hydrogen bond interactions with the hinge region of the enzyme. The true power of this scaffold, however, lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Influence of Substitution on Kinase Selectivity and Potency: A Comparative Analysis

The biological activity of pyrido[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. To illustrate this, we will compare the profiles of several key compounds, focusing on how different functional groups impact their inhibitory activity against various kinase families.

The Effect of Substitution at the 4-Position

The 4-position of the pyrido[2,3-d]pyrimidine ring is a critical determinant of kinase selectivity. Introduction of a chlorine atom at this position, as in our lead structure of interest, 4-chloropyrido[2,3-d]pyrimidin-7-amine, provides a valuable synthetic handle for further diversification through nucleophilic substitution reactions.[4][5] While specific kinase inhibition data for this exact compound is sparse, studies on related 4-substituted derivatives offer significant insights.

For example, the development of 4-amino substituted pyrido[2,3-d]pyrimidines has led to potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs).[6] The amino group at C4 can act as a hydrogen bond donor, enhancing binding affinity within the ATP pocket.

Comparative Analysis of Key Pyrido[2,3-d]pyrimidine Derivatives

To provide a clear, data-driven comparison, we will examine the profiles of two well-characterized pyrido[2,3-d]pyrimidine derivatives: PD173074 and PD-089828.

  • PD173074: A Selective FGFR Inhibitor

    PD173074 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1 and 3 (FGFR1 and FGFR3).[7] Its structure features a bulky N,N-diethylaminobutylamino group at the 2-position, a 3,5-dimethoxyphenyl group at the 6-position, and a tert-butylurea moiety at the 7-position. This substitution pattern confers high affinity and selectivity for FGFRs over other kinases like EGFR, PDGFR, and Src.

  • PD-089828: A Broad-Spectrum Tyrosine Kinase Inhibitor

    In contrast, PD-089828 exhibits a broader spectrum of activity, inhibiting PDGFr, FGFr, EGFr, and c-src tyrosine kinases with IC50 values in the sub-micromolar range.[8][9] This compound possesses a 2-amino group, a 6-(2,6-dichlorophenyl) group, and a 7-(3-tert-butylureido) moiety. The presence of the dichlorophenyl group at the 6-position appears to contribute to its broader kinase inhibition profile.

CompoundStructureTarget Kinase(s)IC50 (nM)Reference(s)
PD173074 N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)ureaFGFR121.5[7]
FGFR35[7]
VEGFR2~100[10]
PDGFR17600
c-Src19800
EGFR>50000
PD-089828 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylureaPDGFr1110[8][9]
FGFr130[8][9]
EGFr450[8][9]
c-Src220[8][9]
Compound 1 (from[1]) ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylateEGFR (wild-type)93[1]
EGFR (T790M mutant)174[1]
Compound 4 (from[11]) 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrilePIM-1 Kinase11.4[11]
Compound 10f (from[12]) (Structure not fully specified)JAK32.0[12]

Table 1: Comparative Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives. This table highlights the diverse kinase inhibition profiles achieved through varied substitution patterns on the pyrido[2,3-d]pyrimidine core.

Key Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidine Derivatives

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most relevant pathways are the EGFR and PI3K/AKT/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation and survival.[6][13] Dysregulation of the EGFR pathway is a common driver of tumorigenesis. Pyrido[2,3-d]pyrimidine derivatives can inhibit EGFR signaling by blocking the ATP-binding site of the kinase, thereby preventing its autophosphorylation and the activation of downstream effectors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Figure 1: EGFR Signaling Pathway and Point of Inhibition.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that regulates cell growth, metabolism, and survival.[2][14] Many pyrido[2,3-d]pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, offering a powerful approach to simultaneously block multiple nodes in this critical cancer-related pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PI3K->PIP3 phosphorylates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Figure 2: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of pyrido[2,3-d]pyrimidine derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Example: FGFR)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, in this case, FGFR.

Materials:

  • Recombinant human FGFR1 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., PD173074) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the FGFR1 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

    • Incubate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ADP Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to convert the remaining ATP to ADP.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO B Add compound and Kinase/Substrate mix to 384-well plate A->B C Incubate for 10 min at RT B->C D Initiate reaction with ATP C->D E Incubate for 60 min at 30°C D->E F Stop reaction with ADP-Glo™ Reagent E->F G Incubate for 40 min at RT F->G H Add Kinase Detection Reagent G->H I Incubate for 30 min at RT H->I J Measure luminescence I->J K Calculate IC50 J->K

Figure 3: In Vitro Kinase Inhibition Assay Workflow.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound dissolved in DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of compounds like PD173074 and PD-089828, subtle changes in the substitution pattern can dramatically alter the kinase selectivity profile, leading to either highly specific or broad-spectrum inhibitors. The 4-chloro-substituted derivatives represent a key synthetic intermediate, offering a gateway to a vast chemical space for further exploration and optimization.

Future research in this area will likely focus on the development of next-generation pyrido[2,3-d]pyrimidine derivatives with improved pharmacokinetic properties, enhanced selectivity to overcome off-target effects and drug resistance, and the potential for combination therapies. The continued application of rigorous in vitro and in vivo characterization, guided by the principles of structure-activity relationship, will be paramount in unlocking the full therapeutic potential of this important class of molecules.

References

  • Anreddy, N., et al. (2014). PD173074, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR. Acta Pharmaceutica Sinica B, 4(4), 319-325.
  • Wong, C., et al. (2023). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 15(9), 2496.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303.
  • ACS Publications. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]

  • Wong, C., et al. (2023). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 15(9), 2496.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
  • Borrell, J. I., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1298.
  • Mont, N., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Al-Ostoot, F. H., et al. (2022).
  • Al-Warhi, T., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(1), 1472.
  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11098-11111.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 7656-7675.
  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Wang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680.
  • Li, J., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541.
  • Borrell, J. I., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1298.

Sources

benchmarking 4-chloropyrido[2,3-d]pyrimidin-7-amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the 4-Chloropyrido[2,3-d]pyrimidin-7-amine Scaffold in High-Throughput Kinase Screening: A Comparative Guide

As the demand for highly selective, ATP-competitive kinase inhibitors accelerates, the selection of an optimal core scaffold is the most critical decision in early-stage drug discovery. Among the privileged structures in medicinal chemistry, the pyrido[2,3-d]pyrimidine class has emerged as a powerhouse for targeting receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and the PI3K/mTOR pathway[1].

This guide provides a comprehensive benchmarking analysis of 4-chloropyrido[2,3-d]pyrimidin-7-amine (CAS: 1423034-11-0) as a foundational building block for High-Throughput Screening (HTS) libraries. By analyzing its structural causality, comparing it against alternative scaffolds, and detailing the optimized HTS workflows required to screen it, this document serves as an authoritative resource for drug development professionals[2].

Structural Causality: Why 4-Chloropyrido[2,3-d]pyrimidin-7-amine?

To understand the utility of this specific intermediate, we must examine the causality behind its structural features:

  • The 4-Chloro Position (Synthetic Tractability): The pyrimidine ring is highly electron-deficient, rendering the chlorine atom at the C4 position exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr). This allows application scientists to generate massive, diverse libraries by displacing the chlorine with various anilines, piperazines, or aliphatic amines under mild conditions (often at room temperature without transition-metal catalysts). This is a critical advantage for 96-well or 384-well parallel library synthesis.

  • The 7-Amine Position (Hinge Binding): In the ATP-binding pocket of kinases, the hinge region dictates binding affinity. The 7-amine group acts as a potent hydrogen bond donor, pairing with the backbone carbonyl of the kinase hinge region (e.g., Met341 in c-Src or Met793 in EGFR), while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor[3].

Kinase_Pathway ATP ATP Binding EGFR Receptor Tyrosine Kinase (EGFR/PDGFR) ATP->EGFR Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor->EGFR PI3K PI3K / AKT Cascade EGFR->PI3K MAPK RAS / MAPK Cascade EGFR->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1. Mechanism of action: Competitive ATP-site inhibition at receptor tyrosine kinases.

Scaffold Benchmarking: Pyrido[2,3-d]pyrimidines vs. Alternatives

When designing an HTS library, the pyrido[2,3-d]pyrimidine scaffold is typically benchmarked against Quinazolines (the core of Erlotinib and Gefitinib) and Pyrazolopyrimidines (the core of Ibrutinib).

Table 1: Comparative Scaffold Metrics in HTS

Scaffold ClassPrimary Kinase TargetsHTS Hit Rate (Typical)SNAr TractabilityAuto-fluorescence Interference
Pyrido[2,3-d]pyrimidine EGFR, PDGFR, CDK4/6, PI3KHigh (3.5 - 5.0%)Excellent (Mild conditions)Moderate to High
Quinazoline EGFR, HER2, VEGFRModerate (2.0 - 3.5%)Good (Requires heating)Moderate
Pyrazolopyrimidine BTK, Src, LckLow to Moderate (1.5 - 2.5%)Poor (Often requires Pd-coupling)Low

Key Insight: While pyrido[2,3-d]pyrimidines offer superior synthetic tractability and higher hit rates across diverse kinase panels[4], their highly conjugated nature introduces moderate to high auto-fluorescence. This necessitates specific assay choices, making Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) the mandatory screening platform over standard fluorescence intensity assays[5].

High-Throughput Screening (HTS) Workflow

Because planar aromatic scaffolds like pyrido[2,3-d]pyrimidines emit intrinsic prompt fluorescence, they often generate false positives/negatives in standard assays. TR-FRET solves this causality issue by utilizing a time delay (time-gating) before measurement. The short-lived compound auto-fluorescence decays within nanoseconds, allowing the detector to measure only the long-lived emission (milliseconds) of the Lanthanide (Europium or Terbium) fluorophore[5].

HTS_Workflow A 4-Chloro Scaffold (CAS 1423034-11-0) B SNAr Diversification (96-well Plate) A->B C TR-FRET Primary Screen B->C D Hit Validation (IC50 Profiling) C->D E Lead Optimization (SAR Analysis) D->E

Fig 2. HTS workflow for 4-chloropyrido[2,3-d]pyrimidin-7-amine library generation.
Step-by-Step Protocol: TR-FRET Kinase Assay for Pyrido[2,3-d]pyrimidine Libraries

This protocol is optimized for a 384-well format using a Europium-labeled anti-phospho antibody system (e.g., LANCE Ultra)[5].

Phase 1: Reagent & Compound Preparation

  • Buffer Preparation: Prepare Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Self-validating step: The addition of Brij-35 prevents the hydrophobic pyrido-pyrimidine compounds from aggregating and forming false-positive colloidal inhibitors.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the pyrido[2,3-d]pyrimidine library (in 100% DMSO) into a 384-well ProxiPlate.

Phase 2: Kinase Reaction 3. Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR or PI3K) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow the 7-amine hinge-binder to equilibrate in the ATP pocket. 4. Reaction Initiation: Add 5 µL of a substrate mix containing the specific peptide substrate (e.g., ULight-poly GT) and ATP at its apparent Km​ value. 5. Incubation: Seal the plate and incubate for 60 minutes at 22°C.

Phase 3: Detection & Data Acquisition 6. Reaction Termination: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody (2 nM final concentration). 7. Equilibration: Incubate for 60 minutes at room temperature to allow the FRET complex to form. 8. Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision).

  • Excitation: 320-340 nm.
  • Delay Time: 50 µs (Crucial for eliminating pyrido[2,3-d]pyrimidine auto-fluorescence).
  • Emission: Measure at 615 nm (Europium donor) and 665 nm (ULight acceptor).
  • Analysis: Calculate the FRET ratio (Emission 665 / Emission 615). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Experimental Data: Benchmarking Derivative Performance

Derivatization of the 4-chloropyrido[2,3-d]pyrimidin-7-amine scaffold yields distinct selectivity profiles based on the nucleophile used during the SNAr reaction. Table 2 summarizes benchmarked experimental data for various derivative classes synthesized from this core[1][5][6].

Table 2: IC₅₀ Benchmarking of 4-Substituted Pyrido[2,3-d]pyrimidin-7-amines

Derivative Class (C4 Substitution)Target KinaseAverage IC₅₀ (nM)Off-Target Activity / Selectivity Profile
4-(Anilino) derivatives EGFR / PDGFR0.45 - 6.6High potency against RTKs; minimal CDK activity[4][6].
4-(Piperazinyl) derivatives PI3Kα / mTOR59 - 186Dual PI3K/mTOR inhibition; requires urea motif for mTOR[5].
4-(Alkylamino) derivatives CDK4 / CDK615 - 40Highly selective for cell-cycle kinases; induces apoptosis[7].

Conclusion: The 4-chloropyrido[2,3-d]pyrimidin-7-amine scaffold is a highly versatile and validated starting point for kinase inhibitor discovery. By understanding the causality of its reactivity (C4 chlorine) and its binding mechanics (C7 amine), and by employing time-gated TR-FRET screening methodologies to bypass its intrinsic fluorescence, drug development professionals can efficiently mine this chemical space for novel, potent therapeutics.

References

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed National Institutes of Health (NIH) URL:[Link]

  • Full article: Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold Taylor & Francis Online URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors National Institutes of Health (NIH) URL:[Link]

  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors ACS Publications URL:[Link]

Sources

A Comparative Guide to the FT-IR Spectroscopic Analysis of 4-chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-chloropyrido[2,3-d]pyrimidin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The structural elucidation of such molecules is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying key functional groups and confirming molecular structure.[3] This document will compare the expected vibrational modes of 4-chloropyrido[2,3-d]pyrimidin-7-amine with those of structurally related pyrido[2,3-d]pyrimidine derivatives, supported by established spectroscopic data and a detailed experimental protocol.

Introduction to 4-chloropyrido[2,3-d]pyrimidin-7-amine and its Spectroscopic Importance

The pyrido[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition for cancer therapy.[1][4] The specific functionalization of this scaffold, such as the introduction of a chlorine atom at the 4-position and an amine group at the 7-position, critically influences its chemical properties and biological targets. Therefore, unambiguous characterization is essential.

FT-IR spectroscopy probes the vibrational transitions of a molecule by measuring its absorption of infrared radiation. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular "fingerprint." For 4-chloropyrido[2,3-d]pyrimidin-7-amine, FT-IR analysis is crucial for confirming the presence of the primary amine (N-H), the carbon-chlorine (C-Cl) bond, and the characteristic vibrations of the fused aromatic ring system (C=C, C=N, and C-H bonds).

Theoretical vs. Experimental FT-IR Analysis: A Comparative Approach

A robust spectroscopic analysis involves comparing the experimentally obtained spectrum with theoretical predictions based on the known vibrational frequencies of different functional groups. This comparison allows for the confident assignment of observed absorption bands.

Based on its molecular structure, we can anticipate the characteristic infrared absorption bands for 4-chloropyrido[2,3-d]pyrimidin-7-amine. These predictions are grounded in well-established correlations from the literature for similar aromatic and heterocyclic systems.[5][6][7]

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
N-H Stretching (asymmetric & symmetric)Primary Aromatic Amine (-NH₂)3500 - 3300Medium to Strong, Two Bands
Aromatic C-H StretchingPyridine and Pyrimidine Rings3100 - 3000Medium to Weak
C=N StretchingPyrimidine and Pyridine Rings1620 - 1570Medium to Strong
C=C StretchingAromatic Rings1600 - 1450Medium to Strong, Multiple Bands
N-H Bending (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
C-N StretchingAromatic Amine and Heterocycle1350 - 1200Medium to Strong
C-Cl StretchingAryl Halide1100 - 800Strong
Aromatic C-H Out-of-Plane BendingSubstituted Aromatic Rings900 - 690Strong

Table 1: Predicted FT-IR Absorption Bands for 4-chloropyrido[2,3-d]pyrimidin-7-amine.

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[7][8] The C-Cl stretching frequency can be influenced by the electronic environment of the aromatic ring.

To further refine our spectral interpretation, it is instructive to compare the expected spectrum of our target molecule with the reported FT-IR data of other substituted pyrido[2,3-d]pyrimidines.

  • Pyrido[2,3-d]pyrimidines with Amino Substituents: For related amino-substituted pyrido[2,3-d]pyrimidines, the N-H stretching vibrations are consistently observed in the 3400-3200 cm⁻¹ region.[9][10] For instance, in some derivatives, NH₂ stretching bands appear around 3465, 3300, and 3230 cm⁻¹.[9] This aligns with our prediction for 4-chloropyrido[2,3-d]pyrimidin-7-amine.

  • Pyrido[2,3-d]pyrimidines with Halogen Substituents: Chlorinated pyrido[2,3-d]pyrimidine derivatives have been synthesized, and their characterization, while not always detailing the C-Cl stretch, provides a basis for understanding the overall spectral features.[1][11] The C-Cl stretch for aromatic chlorides is typically found in the 800-600 cm⁻¹ range.[12]

  • The Pyrido[2,3-d]pyrimidine Core: The fundamental vibrations of the fused ring system, specifically the C=C and C=N stretching modes, are expected between 1623 cm⁻¹ and 1450 cm⁻¹.[5][9] These bands are often numerous and overlapping, creating a complex but characteristic pattern in this region of the spectrum.

The following diagram illustrates the molecular structure of 4-chloropyrido[2,3-d]pyrimidin-7-amine and highlights the key functional groups responsible for its characteristic FT-IR absorption bands.

Caption: Molecular structure of 4-chloropyrido[2,3-d]pyrimidin-7-amine.

Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

The following protocol details the steps for acquiring a high-quality FT-IR spectrum of a solid sample, such as 4-chloropyrido[2,3-d]pyrimidin-7-amine, using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid-state samples.

The KBr pellet method involves dispersing the solid sample in a dry, IR-transparent matrix (KBr). This minimizes scattering of the infrared beam and eliminates interfering absorptions from a solvent. It is a cost-effective and widely used technique for qualitative analysis.

  • Sample and KBr Preparation:

    • Why: To ensure a homogenous and transparent pellet, both the sample and KBr must be finely ground and completely dry. Moisture will lead to a broad absorption band around 3400 cm⁻¹ and can interfere with the N-H stretching region.

    • How: Gently grind approximately 1-2 mg of 4-chloropyrido[2,3-d]pyrimidin-7-amine with about 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should have a consistent, fine, powder-like texture.

  • Pellet Formation:

    • Why: Applying high pressure to the KBr/sample mixture causes the KBr to flow and form a transparent disc, effectively trapping the sample in the matrix.

    • How: Transfer the ground mixture to a pellet press die. Apply a vacuum to remove any entrapped air. Gradually apply pressure (typically 8-10 tons) for several minutes.

  • Spectrum Acquisition:

    • Why: A background spectrum of the empty sample compartment is first collected to account for any atmospheric (CO₂, H₂O) or instrumental contributions. The sample spectrum is then ratioed against this background.

    • How: Place the resulting transparent KBr pellet into the sample holder of the FT-IR spectrometer. Collect a background spectrum. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

G A Acquire FT-IR Spectrum B Identify Major Peaks A->B C Compare with Theoretical Predictions (Table 1) B->C D Compare with Spectra of Similar Compounds B->D E Assign Vibrational Modes C->E D->E F Confirm Molecular Structure E->F

Caption: Workflow for FT-IR spectral data interpretation.

Conclusion

The FT-IR spectroscopic analysis of 4-chloropyrido[2,3-d]pyrimidin-7-amine provides a wealth of structural information. By comparing the experimental spectrum with theoretical predictions and data from related compounds, a confident assignment of the observed absorption bands can be achieved. The characteristic N-H stretches of the primary amine, the C-Cl stretch, and the complex fingerprint of the fused aromatic system are all key features to be identified. The provided experimental protocol ensures the acquisition of high-quality data, which is fundamental for the unambiguous structural elucidation of this and other important heterocyclic compounds in drug discovery and development.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ResearchGate. Published online March 19, 2025. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. Accessed April 7, 2024. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Accessed April 7, 2024. [Link]

  • Gouda MA, Eldien HF, Girges MM. Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. Scientific & Academic Publishing. 2014;4(2):99-105. [Link]

  • El-Gazzar AR, Gaafar A, El-Mesery M, El-Shafey N. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv. 2024;14(16):11181-11200. [Link]

  • Spectroscopic Properties of Amines. Chemistry LibreTexts. Published online June 5, 2019. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. Published online December 15, 2021. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Nature. Published online October 20, 2022. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Published online September 30, 2025. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan J. Chem. 2011;4(2):331-336. [Link]

  • Infrared Spectroscopy. CDN. Accessed April 7, 2024. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. 2023;8(1):1488-1502. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Published online April 5, 2024. [Link]

  • IR Lecture Notes. Northern Illinois University. Accessed April 7, 2024. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vertex AI Search. Published online March 19, 2025.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Published online November 16, 2019. [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. Published online July 2019. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Published online October 13, 2022. [Link]

  • SPECTROSCOIC INVESTIGATIONS OF 2-HYDROXY-4- METHYL PYRIMIDINE HYDROCHLORIDE. TSI Journals. Accessed April 7, 2024. [Link]

  • Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. AIP Publishing. Published online September 28, 2023. [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Published online July 15, 2015. [Link]

  • Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and Pyrido [2, 3-D] Pyrimidine. Amanote Research. Published online January 1, 1970. [Link]

  • 4-Chloropyrido[2,3-d]pyrimidine. PubChem. Accessed April 7, 2024. [Link]

  • IR Absorption Frequencies. Northern Illinois University Department of Chemistry and Biochemistry. Accessed April 7, 2024. [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. Published online March 2, 2023. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Published online September 30, 2024. [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. Published online September 20, 2023. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloropyrido[2,3-d]pyrimidin-7-amine, a critical component in many research and drug development pipelines. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for structurally similar chlorinated heterocyclic compounds and general best practices in chemical waste management.

Understanding the Compound: Hazard Profile

Key Hazard Classifications:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Due to the presence of the chlorine atom, this compound is classified as a halogenated organic compound . This is a critical distinction for waste segregation and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Chloropyrido[2,3-d]pyrimidin-7-amine for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory to prevent exposure.[3]

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.[3][4]
Body Protection Laboratory coat.Protects against accidental spills and contamination of personal clothing.[3]
Respiratory NIOSH-approved respirator.Necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[3][5]
Step-by-Step Disposal Protocol

The disposal of 4-Chloropyrido[2,3-d]pyrimidin-7-amine must be conducted in a systematic and compliant manner. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[3]

Step 1: Waste Identification and Segregation

  • Treat all waste containing 4-Chloropyrido[2,3-d]pyrimidin-7-amine as hazardous waste .[3] This includes pure compound, reaction mixtures, and contaminated materials like gloves, wipes, and chromatography media.

  • Crucially, this waste must be segregated as halogenated organic waste .[3] Do not mix with non-halogenated chemical waste, as this complicates the disposal process and can increase costs.[3]

Step 2: Containerization

  • Use a designated, chemically compatible, and sealable hazardous waste container.[3] High-density polyethylene (HDPE) containers are often preferred over glass to minimize the risk of breakage.[3][6]

  • The container must be in good condition with a secure, leak-proof lid.

Step 3: Labeling

  • Properly label the waste container immediately upon the first addition of waste.

  • The label must include:

    • The full chemical name: "4-Chloropyrido[2,3-d]pyrimidin-7-amine" (avoiding abbreviations).[3]

    • The words "Hazardous Waste".

    • Clear hazard pictograms indicating toxicity and irritant properties.

    • The name of the principal investigator or laboratory supervisor.[3]

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the use of secondary containment (such as a larger bin or tray) to capture any potential leaks.[3]

Step 5: Disposal Request and Pickup

  • Once the container is full or is no longer being added to, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

DisposalWorkflow A Start: Generation of 4-Chloropyrido[2,3-d]pyrimidin-7-amine Waste B Wear Appropriate PPE A->B C Is this waste mixed with non-halogenated solvents? B->C D Segregate into Halogenated Waste Stream C->D No E Incorrect: Re-evaluate and segregate properly C->E Yes F Place in a labeled, compatible hazardous waste container D->F G Store in designated satellite accumulation area with secondary containment F->G H Container Full? G->H H->G No I Arrange for pickup by EHS or licensed contractor H->I Yes J End: Compliant Disposal I->J

Caption: Decision workflow for the compliant disposal of 4-Chloropyrido[2,3-d]pyrimidin-7-amine waste.

Emergency Procedures: Spills and Exposure

Accidents can happen. Being prepared is critical.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., sand, vermiculite).[4]

  • Personal Protection: Do not attempt cleanup without the proper PPE, including respiratory protection.

  • Cleanup: Carefully sweep up solid material, avoiding dust generation, or absorb liquids.[5] Place all contaminated materials into a labeled hazardous waste container for disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[5]

Disposal of Empty Containers

An empty container that previously held 4-Chloropyrido[2,3-d]pyrimidin-7-amine must still be handled with care.

  • The container must be triple-rinsed with a suitable solvent that can dissolve the compound.[3]

  • The rinsate (the solvent used for rinsing) is considered hazardous waste and must be collected and disposed of in the halogenated organic waste stream.[3]

  • After triple-rinsing and allowing it to air-dry, and with all labels defaced or removed, the container may be disposed of as regular solid waste, though it is imperative to check your specific institution's policies.[3]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility and integrity. Always consult your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • Capot Chemical Co., Ltd. (2017, August 23). MSDS of 4-Chloropyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 4-Chloropyrido[2,3-d]pyrimidine.
  • Thermo Fisher Scientific. (2025, December 26).
  • Apollo Scientific. (2023, July 5).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Sigma-Aldrich Inc. (2025, November 6).
  • NextSDS. (n.d.). 4-chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid.
  • Thermo Fisher Scientific. (2010, December 28).
  • Occupational Safety and Health Administr
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorpyrifos.
  • Enamine Ltd. (n.d.).
  • Merck Life Science Pty Ltd. (2024, July 1).
  • Centers for Disease Control and Prevention (CDC). (n.d.). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards.
  • ECHEMI. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (2023, March 28). 2-AMINOPYRIDINE.
  • Occupational Safety and Health Administration (OSHA). (2020, December 15). 4-AMINOPYRIDINE.
  • University of Padua. (2020, January 7). SOP title: Hazardous waste disposal.
  • BenchChem. (2025). Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Method 551.
  • U.S. Environmental Protection Agency (EPA). (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
  • National Center for Biotechnology Information (PMC). (2022, May 22). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.
  • U.S. Environmental Protection Agency (EPA). (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency (EPA). (2025, May 5).
  • U.S. Environmental Protection Agency (EPA). (2025, May 13).

Sources

A Researcher's Guide to the Safe Handling of 4-Chloropyrido[2,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling 4-Chloropyrido[2,3-d]pyrimidin-7-amine, a compound with significant potential in medicinal chemistry and drug development. The following procedures are synthesized from best practices and data for structurally related compounds to ensure a comprehensive safety framework.

Hazard Identification and Risk Assessment: Understanding the Compound

4-Chloropyrido[2,3-d]pyrimidin-7-amine and its analogs are potent molecules in drug discovery. Structurally similar compounds, such as 4-chloropyrido[2,3-d]pyrimidine, are known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Given these properties, a thorough risk assessment is mandatory before any handling.

GHS Hazard Classifications for Analogous Compounds:

  • Acute Toxicity, Oral (Category 3 or 4)[1][2]

  • Skin Corrosion/Irritation (Category 2)[1][3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A)[1][3][4][5]

  • Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Category 3)[1][4]

The causality behind these classifications lies in the reactive nature of the chlorinated pyridine ring system, which can interact with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving 4-Chloropyrido[2,3-d]pyrimidin-7-amine.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of dust generation.[6]Chemical-resistant gloves (Nitrile gloves for short-term use; consider double gloving for extended tasks).[6]Fully-buttoned laboratory coat.[6]Use within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is necessary.[7]
Solution Preparation and Transfers Safety goggles. A face shield should be worn over goggles due to the splash hazard.[6][8]Chemical-resistant gloves (Nitrile or Butyl rubber). Inspect gloves for any damage before use and change them immediately upon contact with the chemical.[6][9]Chemical-resistant laboratory coat.All operations should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[9][10]
Reaction Work-up and Purification Safety goggles and a face shield are mandatory.[6][8]Chemical-resistant gloves (Butyl rubber recommended for extended contact). Double gloving is a best practice.[6][9]Chemical-resistant laboratory coat. Consider a chemical-resistant apron.All procedures must be performed within a certified chemical fume hood.
Waste Disposal Safety goggles and a face shield.[6][8]Heavy-duty chemical-resistant gloves.Chemical-resistant laboratory coat and apron.Work in a well-ventilated area. A respirator may be required depending on the nature of the waste.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring experimental integrity.

dot

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate and Prepare a Well-Ventilated Work Area (Chemical Fume Hood) inspect_ppe 2. Inspect and Don Appropriate PPE weigh 4. Carefully Weigh Solid Compound in Fume Hood prep_area->weigh gather_materials 3. Gather All Necessary Equipment and Reagents dissolve 5. Prepare Solutions in Fume Hood reaction 6. Perform Reaction and Work-up in Fume Hood decontaminate 7. Decontaminate Glassware and Work Surfaces reaction->decontaminate dispose_waste 8. Segregate and Dispose of Hazardous Waste remove_ppe 9. Remove and Dispose of Contaminated PPE wash_hands 10. Wash Hands Thoroughly

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.